2,5-Dichlorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJIYQWKWHDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073985 | |
| Record name | Benzamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-26-7 | |
| Record name | 2,5-Dichlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DICHLOROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4ZCW2E9FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichlorobenzamide: Structure, Properties, and Biological Relevance
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2,5-Dichlorobenzamide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and pathway visualizations.
Chemical Structure and Identification
This compound is a chlorinated aromatic amide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxamide group at position 1.
IUPAC Name: this compound[1] CAS Number: 5980-26-7[1][2] Molecular Formula: C₇H₅Cl₂NO[1][2]
The structural formula is as follows:
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are not extensively available in the literature. The table below summarizes key computed properties for this compound and provides experimental data for the closely related precursor, 2,5-dichlorobenzoic acid, for comparative purposes.
| Property | This compound | 2,5-Dichlorobenzoic Acid |
| Molecular Weight | 190.02 g/mol [1][2] | 191.01 g/mol [3] |
| Melting Point | Data not available | 151-154 °C[4] |
| Boiling Point | Data not available | 301 °C[4][5][6] |
| Water Solubility | Data not available | <0.1 g/100 mL at 19 °C[4][7] |
| LogP (XLogP3-AA) | 2.2[1] | 2.8[3] |
| Hydrogen Bond Donor Count | 1[1] | 1[3] |
| Hydrogen Bond Acceptor Count | 1 | 2 |
Spectral Data
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding carboxylic acid, 2,5-dichlorobenzoic acid. The following sections outline a representative synthesis of the precursor and a general method for the subsequent amidation.
Synthesis of 2,5-Dichlorobenzoic Acid
A common method for the synthesis of 2,5-dichlorobenzoic acid is through the oxidation of 2,5-dichlorotoluene.
Experimental Protocol: Oxidation of 2,5-Dichlorotoluene
-
Reaction Setup: Dissolve 2,5-dichlorotoluene in an aqueous pyridine solution within a reaction vessel equipped with a stirrer and a heating mantle.
-
Oxidation: While stirring, add an oxidizing agent, such as potassium permanganate, to the solution.
-
Heating: Heat the reaction mixture to a temperature between 50-80°C and maintain this temperature for 3-6 hours.
-
Work-up: After the reaction is complete, recover the organic solvent. Add water to the residue and filter the mixture while hot.
-
Acidification and Isolation: Adjust the pH of the filtrate to 2 with hydrochloric acid. Cool the solution to induce crystallization.
-
Purification: Collect the crystals of 2,5-dichlorobenzoic acid by filtration.
Conversion to this compound
The conversion of a carboxylic acid to a primary amide can be achieved via the formation of an acyl chloride followed by reaction with ammonia.
Experimental Protocol: Amidation of 2,5-Dichlorobenzoic Acid
-
Acyl Chloride Formation: Treat 2,5-dichlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane or toluene. The reaction is often performed at room temperature or with gentle heating.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. This yields the crude 2,5-dichlorobenzoyl chloride.
-
Amination: Dissolve the crude 2,5-dichlorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane, THF). Add a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas, to the solution. This reaction is typically exothermic and may require cooling.
-
Isolation and Purification: After the reaction is complete, the this compound product can be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathways
The primary biological relevance of this compound stems from its role as a metabolite of the pharmaceutical drug Ixazomib .
Ixazomib: The Parent Compound
Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma.[8] It is a selective and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[9][10]
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. In cancer cells, which often have high rates of protein synthesis and are dependent on the UPP for survival, inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis).
This compound as a Metabolite
Pharmacokinetic studies of Ixazomib have shown that it undergoes metabolism in the body.[8][9][10][11] this compound has been identified as one of the metabolites of Ixazomib.[1] A key finding from these studies is that all identified metabolites of Ixazomib are "de-boronated," meaning they lack the boronic acid moiety that is essential for the pharmacological activity of proteasome inhibitors.[12] Consequently, this compound is considered to be a pharmacologically inactive metabolite.[12]
Metabolic Fate of Ixazomib:
-
Absorption: Ixazomib is rapidly absorbed after oral administration.[8][10]
-
Metabolism: The biotransformation of Ixazomib involves hydrolytic metabolism and oxidative deboronation.[12] This process leads to the formation of several metabolites, including this compound.
-
Activity of Metabolites: As the boronic acid group is critical for binding to and inhibiting the proteasome, the de-boronated metabolites, such as this compound, do not exhibit proteasome inhibitory activity.[12]
Conclusion
This compound is a dichlorinated benzamide that is primarily of interest to the scientific and pharmaceutical communities as an inactive metabolite of the proteasome inhibitor drug, Ixazomib. While detailed experimental data on the physicochemical and spectral properties of this compound are sparse, its synthesis can be achieved through standard organic chemistry transformations from 2,5-dichlorobenzoic acid. Its lack of a boronic acid moiety renders it pharmacologically inactive as a proteasome inhibitor. Understanding the structure and properties of this metabolite is important for a complete characterization of the pharmacokinetics and biotransformation of its parent drug, Ixazomib. Further research to fully characterize the physical and spectral properties of this compound would be beneficial for its use as an analytical standard in metabolic studies.
References
- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. haihangchem.com [haihangchem.com]
- 5. stenutz.eu [stenutz.eu]
- 6. bdmaee.net [bdmaee.net]
- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 8. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Dichlorobenzamide from 2,5-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,5-Dichlorobenzamide, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details methodologies for the conversion of 2,5-dichlorobenzoic acid to the target amide via two principal pathways: the acid chloride intermediate and the nitrile intermediate. This guide includes detailed experimental protocols, quantitative data, and purification techniques to assist researchers in the efficient synthesis of this compound.
Introduction
This compound is a substituted aromatic amide whose structural motif is found in a variety of biologically active molecules. Its synthesis from the readily available 2,5-dichlorobenzoic acid is a key transformation. The primary challenge in this conversion lies in the activation of the carboxylic acid group towards amidation. This guide explores the two most common and effective strategies to achieve this transformation, providing a comparative analysis of the methodologies.
Synthetic Pathways
The synthesis of this compound from 2,5-dichlorobenzoic acid can be effectively achieved through two primary routes:
-
Route 1: Conversion to 2,5-dichlorobenzoyl chloride followed by amidation.
-
Route 2: Conversion to 2,5-dichlorobenzonitrile followed by partial hydrolysis.
The following sections provide detailed experimental protocols and data for each of these synthetic pathways.
Route 1: Synthesis via 2,5-Dichlorobenzoyl Chloride
This is a classic and widely used method for the preparation of amides from carboxylic acids. The reaction proceeds in two distinct steps: the formation of the acid chloride and the subsequent reaction with an ammonia source.
Step 1: Preparation of 2,5-Dichlorobenzoyl Chloride
The conversion of 2,5-dichlorobenzoic acid to its corresponding acid chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,5-dichlorobenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 5 g of acid).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,5-dichlorobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Amidation of 2,5-Dichlorobenzoyl Chloride
The highly reactive 2,5-dichlorobenzoyl chloride readily reacts with ammonia to form the desired amide. The reaction is typically carried out by adding the acid chloride to a solution of aqueous ammonia.
Experimental Protocol:
-
In a beaker or flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%, in excess) in an ice bath.
-
Slowly add the crude 2,5-dichlorobenzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium chloride and excess ammonia.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
| Reagent | Molar Eq. | Notes |
| Step 1: Acid Chloride Formation | ||
| 2,5-Dichlorobenzoic Acid | 1.0 | Starting material |
| Thionyl Chloride | 2.0 - 3.0 | Reagent and solvent |
| N,N-Dimethylformamide | Catalytic | Catalyst |
| Step 2: Amidation | ||
| 2,5-Dichlorobenzoyl Chloride | 1.0 | Intermediate |
| Aqueous Ammonia (28-30%) | Excess | Reagent and solvent |
Table 1: Stoichiometry for the synthesis of this compound via the acid chloride route.
| Parameter | Value | Reference |
| Step 1: Acid Chloride Formation | ||
| Reaction Temperature | Reflux (~79 °C) | General Procedure |
| Reaction Time | 2 - 4 hours | General Procedure |
| Yield | >95% (crude) | Estimated |
| Step 2: Amidation | ||
| Reaction Temperature | 0 - 5 °C | General Procedure |
| Reaction Time | 30 minutes | General Procedure |
| Overall Yield | 85 - 95% | Estimated |
Table 2: Reaction conditions and typical yields for the acid chloride route.
Route 2: Synthesis via 2,5-Dichlorobenzonitrile
An alternative route to this compound involves the partial hydrolysis of 2,5-dichlorobenzonitrile. This method can be advantageous in certain contexts, although it involves an additional synthetic step to form the nitrile from the carboxylic acid.
Step 1: Preparation of 2,5-Dichlorobenzonitrile
The conversion of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzonitrile can be achieved by first forming the amide and then dehydrating it. A more direct laboratory-scale method involves the conversion to the acid chloride followed by reaction with an ammonia source and a dehydrating agent.
Step 2: Partial Hydrolysis of 2,5-Dichlorobenzonitrile
The controlled hydrolysis of the nitrile to the amide can be achieved using acidic conditions. It is crucial to control the reaction conditions to prevent complete hydrolysis to the carboxylic acid.[1]
Experimental Protocol:
-
Dissolve 2,5-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as acetic acid.[1]
-
Add a stoichiometric amount of aqueous sulfuric acid (e.g., 50-70%).[1]
-
Heat the reaction mixture with stirring. The exact temperature and time will need to be carefully monitored to maximize the yield of the amide and minimize the formation of the carboxylic acid.
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
| Reagent | Molar Eq. | Notes |
| 2,5-Dichlorobenzonitrile | 1.0 | Starting material |
| Acetic Acid | Solvent | [1] |
| Aqueous Sulfuric Acid | Stoichiometric | Reagent |
Table 3: Reagents for the partial hydrolysis of 2,5-Dichlorobenzonitrile.
| Parameter | Value | Reference |
| Reaction Temperature | Varies (requires optimization) | [1] |
| Reaction Time | Varies (requires optimization) | [1] |
| Yield | Moderate to Good (highly condition dependent) | Estimated |
Table 4: Reaction conditions for the partial hydrolysis of 2,5-Dichlorobenzonitrile.
Purification of this compound
The crude this compound obtained from either synthetic route can be purified by recrystallization to obtain a high-purity product.
Experimental Protocol (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixed solvent system, such as ethanol/water, is often effective for benzamide derivatives.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
Table 5: Physical and chemical properties of this compound.
Spectroscopic data should be collected and compared with literature values.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and carbonyl carbons.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Cl stretches.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.
Conclusion
This technical guide has outlined two robust and effective methods for the synthesis of this compound from 2,5-dichlorobenzoic acid. The choice of synthetic route will depend on factors such as the scale of the reaction, the availability of reagents, and the desired purity of the final product. The acid chloride pathway is generally the more direct and higher-yielding method for laboratory-scale synthesis. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and agrochemical development.
References
An In-Depth Technical Guide to 2,5-Dichlorobenzamide (CAS Number: 5980-26-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzamide is a chemical compound with the CAS number 5980-26-7. This document provides a comprehensive technical overview of its core properties, including physicochemical data, synthesis and purification protocols, safety information, and an exploration of its potential biological activities based on related compounds. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential mechanisms of action based on the known activities of the broader benzamide class of compounds, which have shown promise in herbicidal and antifungal applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5980-26-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Melting Point | 158-160 °C | |
| Boiling Point (Predicted) | 335.9±22.0 °C | |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | |
| Appearance | White to off-white crystalline solid. |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, predicted data and an experimental infrared spectrum provide valuable information.
Infrared (IR) Spectrum: An Attenuated Total Reflectance (ATR) IR spectrum has been reported for this compound. Key expected vibrational frequencies include N-H stretching of the amide group (around 3400-3200 cm⁻¹), C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching in the aromatic region (around 800-600 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic region would likely display a complex splitting pattern due to the disubstitution of the benzene ring. The amide protons would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the six carbons of the dichlorinated benzene ring.
Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms. Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) and cleavage of the carbonyl group.
Experimental Protocols
Synthesis of this compound from 2,5-Dichlorobenzoic Acid
A common method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride
-
Materials: 2,5-Dichlorobenzoic acid, thionyl chloride (SOCl₂), and a suitable solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid (1 equivalent) in the chosen solvent.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the solid carboxylic acid.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-dichlorobenzoyl chloride.
-
Step 2: Amidation of 2,5-Dichlorobenzoyl Chloride
-
Materials: 2,5-Dichlorobenzoyl chloride, concentrated aqueous ammonia, and a suitable solvent like dichloromethane.
-
Procedure:
-
Dissolve the crude 2,5-dichlorobenzoyl chloride in the solvent in a flask cooled in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.
-
The crude this compound can then be purified by recrystallization.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol, methanol, or a mixture of ethanol and water could be effective.
-
General Protocol:
-
Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven.
-
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential Biological Activity and Mechanisms of Action
While direct experimental data on the biological activity of this compound is scarce, the broader class of benzamide compounds has been investigated for various applications, notably as herbicides and antifungal agents.
Potential Herbicidal Activity
Certain benzamides are known to act as herbicides.[2] A plausible mechanism of action for dichlorobenzamide-related herbicides is the inhibition of cellulose biosynthesis in plants.[3] Cellulose is a critical component of the plant cell wall, and its disruption leads to arrested growth and eventual death of the plant.
Potential Antifungal Activity
Benzamide derivatives have also been explored for their antifungal properties.[4] The mechanisms of action for antifungal benzamides can be varied and may involve:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some benzamides may interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[5]
-
Enzyme Inhibition: Benzamides could potentially inhibit key fungal enzymes necessary for growth and survival. For example, they might target enzymes involved in metabolic pathways or DNA synthesis.[2]
Conclusion
This compound is a dichlorinated benzamide with well-defined physicochemical properties. While detailed experimental data on its biological activity is not extensively available, its structural similarity to other biologically active benzamides suggests potential applications as a herbicide or antifungal agent. The proposed mechanisms of action, including the inhibition of cellulose biosynthesis in plants and disruption of fungal cell membrane integrity or key enzymatic pathways, provide a foundation for future research and drug development efforts. Further investigation is warranted to fully elucidate the specific biological targets and signaling pathways affected by this compound. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 2,5-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzamide is a chemical compound with the molecular formula C₇H₅Cl₂NO. It belongs to the class of benzamides, characterized by a benzene ring substituted with a carboxamide group, and in this specific isomer, two chlorine atoms at the 2 and 5 positions. While its direct biological applications and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests potential for investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental protocols.
Physical and Chemical Characteristics
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that experimental data for this specific isomer can be limited, and some values are based on closely related compounds or computational predictions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.02 g/mol | [2] |
| CAS Number | 5980-26-7 | [2] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | Data not available for 2,5-isomer. (2,6-isomer: 198 °C) | [3] |
| Boiling Point | Data not available. (2,5-Dichlorobenzoic acid: 301 °C) | [4][5][6] |
| Solubility | Data not available. (2,5-Dichlorobenzoic acid is slightly soluble in hot water, soluble in ethanol and ether) | [6] |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Purification
The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid or acid chloride. Below are generalized experimental protocols for these transformations.
Experimental Protocol: Synthesis of this compound from 2,5-Dichlorobenzoic Acid
This protocol involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Workflow Diagram: Synthesis from Carboxylic Acid
Caption: General workflow for the synthesis of this compound from 2,5-dichlorobenzoic acid.
Materials:
-
2,5-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or other inert solvent
-
Ammonium hydroxide (NH₄OH) or ammonia gas
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in an excess of thionyl chloride or in an inert solvent like toluene with oxalyl chloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride or solvent under reduced pressure to yield the crude 2,5-dichlorobenzoyl chloride.
-
Amidation: Carefully add the crude acid chloride to a stirred solution of concentrated ammonium hydroxide, maintaining the temperature in an ice bath. Alternatively, bubble ammonia gas through a solution of the acid chloride in an inert solvent.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Work-up: Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system.
Experimental Protocol: Purification by Recrystallization
Workflow Diagram: Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectral Data
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 7.0-8.0 ppm. Two broad singlets for the -NH₂ protons. |
| ¹³C NMR | Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing chloro and amide groups. A signal for the carbonyl carbon is expected around 165-175 ppm. |
| IR Spectroscopy | Characteristic N-H stretching bands (two peaks for a primary amide) around 3100-3500 cm⁻¹. A strong C=O stretching band around 1650-1690 cm⁻¹. C-Cl stretching bands in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 9:6:1 ratio due to the two chlorine isotopes. Fragmentation may involve the loss of NH₂, CO, and Cl. |
Analytical Methods
Validated analytical methods for the specific quantification of this compound are not widely published. However, methods for related dichlorobenzamides and dichlorobenzoic acids can be adapted.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
Workflow Diagram: HPLC Analysis
Caption: General workflow for the analysis of this compound by HPLC.
Suggested HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220-254 nm)
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Workflow Diagram: GC-MS Analysis
References
- 1. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]
- 2. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Multifaceted Biological Activities of Dichlorobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dichlorobenzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of oncology, microbiology, and immunology. This technical guide provides an in-depth overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and experimental workflows.
Anticancer Activity
Dichlorobenzamide derivatives have shown considerable promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.
Inhibition of DNA Topoisomerase II
A notable mechanism of action for certain dichlorobenzamide derivatives is the inhibition of human DNA topoisomerase II, an essential enzyme for DNA replication and cell division.
A series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has been identified with potent cytotoxic properties against various cancer cell lines. Specifically, compounds such as 1-(2,3-Dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-4), 1-(2,4-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide (TA-18), and 1-(2,4-dichlorobenzoyl)-4-(4-nitrolbenzoyl)thiosemicarbazide (TA-20) have demonstrated anticancer activity comparable to or even exceeding that of the reference drug, etoposide.[1] Molecular docking studies have indicated that these compounds interact strongly with the DNA-dependent subunit of the enzyme.[1]
Quantitative Data: Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| TA-4 | MCF-7 | Data not specified | [1] |
| TA-18 | MDA-MB-231 | Data not specified | [1] |
| TA-20 | FaDu | Data not specified | [1] |
| Etoposide | SCC-25 | Data not specified | [1] |
Experimental Protocol: DNA Topoisomerase II Relaxation Assay
The molecular mechanism of action was elucidated using a relaxation assay kit for human DNA topoisomerase II. This assay measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled DNA. The reduction in cancer cell viability was directly correlated with the inhibition of human DNA topoisomerase II.[1]
Dual Inhibition of BRAF Kinases
Certain novel 5,6-dichlorobenzimidazole derivatives have been designed as potent dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key drivers in several cancers.
Compound 10h from this series has shown impressive potency, with IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively.[2] This compound also exhibited significant growth inhibitory activity across a range of cancer cell lines from the NCI-60 panel.[2] Further studies on the HT29 colon cancer cell line revealed that compound 10h induces cell cycle arrest at the G2/M phase and promotes apoptosis.[2]
Quantitative Data: BRAF Inhibition by 5,6-Dichlorobenzimidazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 10h | BRAFWT | 1.72 | [2] |
| 10h | BRAFV600E | 2.76 | [2] |
Signaling Pathway: BRAF/MEK/ERK (MAPK) Pathway
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by dichlorobenzimidazole derivatives.
Modulation of the Hedgehog and WNT Signaling Pathways
Dichlorobenzamide derivatives have also been investigated for their ability to modulate crucial developmental signaling pathways that are often dysregulated in cancer.
-
Hedgehog Pathway: A series of novel benzamide derivatives have been identified as potent smoothened (SMO) antagonists, effectively inhibiting the Hedgehog signaling pathway.[3]
-
WNT Pathway: The compound (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) has been identified as a new inhibitor of Dishevelled 1 (DVL1), a key component of the WNT signaling pathway.[4]
Signaling Pathway: Simplified Hedgehog Signaling
Caption: Inhibition of the Hedgehog signaling pathway by targeting the SMO receptor.
Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) has demonstrated significant antitumor activity against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) human prostate cancer cell lines.[5] This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis.[5]
Quantitative Data: Cytotoxicity of NCDDNB in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| CWR-22 | Androgen-Dependent | 2.5 | [5] |
| PC-3 | Androgen-Independent | 2.5 | [5] |
| DU-145 | Androgen-Independent | 6.5 | [5] |
| HS-5 | Normal Bone Marrow | 25 | [5] |
Experimental Workflow: Anticancer Screening
Caption: General experimental workflow for in vitro anticancer activity screening.
Antimicrobial Activity
Dichlorobenzamide derivatives have also been recognized for their potential as antimicrobial agents, with activity against a range of bacteria.
Broad-Spectrum Antibacterial Activity
Various synthesized 2,6-dichlorobenzamide derivatives have been evaluated for their antimicrobial and disinfectant properties.[6][7] For instance, one benzamide derivative exhibited potent activity against both drug-resistant and susceptible strains of Bacillus subtilis and Staphylococcus aureus.[7]
Quantitative Data: Antimicrobial Activity of a Benzamide Derivative
| Bacterial Strain | MIC (µg/mL) | Reference |
| Drug-resistant B. subtilis | 1.95 | [7] |
| B. subtilis | 3.9 | [7] |
| S. aureus | 7.8 | [7] |
Targeting FtsZ in MRSA
Difluorobenzamide derivatives have shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA).[8] These compounds target the bacterial cell division protein FtsZ. Notably, they can also reverse resistance to oxacillin in highly resistant clinical MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs).[8]
Dichlorophen-Functionalized Nanoparticles
To enhance antimicrobial efficacy, dichlorophen has been used to functionalize gold nanoparticles. These nanoparticles have demonstrated potent antibacterial and antibiofilm activity against carbapenem-resistant Enterobacteriaceae, a significant threat in clinical settings.[9][10]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of dichlorobenzamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This is achieved through broth microdilution or agar dilution methods according to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of dichlorobenzamide derivatives are an emerging area of research, with several mechanisms of action being explored.
Inhibition of NF-κB Signaling
Benzamides have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[11] This anti-inflammatory effect is mediated through the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.[11]
Signaling Pathway: NF-κB Inhibition
References
- 1. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 10. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-Dichlorobenzamide as a Metabolite of Ixazomib: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of 2,5-Dichlorobenzamide, a recognized metabolite of the oral proteasome inhibitor ixazomib. The document details the metabolic pathways of ixazomib, presents quantitative pharmacokinetic data, and outlines the experimental protocols used for metabolite identification and quantification. Visual diagrams of the metabolic cascade and experimental workflows are provided to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Ixazomib (Ninlaro®) is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone.[1] It is a reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2] The biotransformation of ixazomib is extensive, with metabolism being the primary mechanism of clearance.[1][3] This process leads to the formation of multiple metabolites, which are generally considered pharmacologically inactive due to the loss of the critical boronic acid moiety responsible for proteasome inhibition.[2]
Among the various biotransformation products, this compound has been identified as a metabolite of ixazomib, designated as M4 or M20.[4] This guide focuses on the formation of this compound within the broader context of ixazomib's metabolism, presenting the available quantitative data and the scientific methodologies employed in its study.
Metabolic Pathways of Ixazomib
The metabolism of ixazomib is complex, involving both cytochrome P450 (CYP) and non-CYP-mediated pathways.[5] At clinically relevant concentrations, non-CYP enzymes and proteins are the predominant contributors to ixazomib clearance.[6] However, at supratherapeutic concentrations, multiple CYP isoforms have been shown to metabolize ixazomib in vitro.[3][7]
The principal biotransformation pathways for ixazomib are hydrolytic metabolism and oxidative deboronation.[2] These pathways result in the cleavage of the molecule and the removal of the boronic acid group, rendering the resulting metabolites inactive as proteasome inhibitors.[2]
A human absorption, distribution, metabolism, and excretion (ADME) study using [¹⁴C]-ixazomib identified several circulating metabolites, with M1, M2, and M3 being the most abundant in plasma besides the parent drug.[2] this compound (M4/M20) is formed through amide hydrolysis, representing a further breakdown product in the metabolic cascade. While it is a confirmed metabolite, it is not among the primary circulating metabolites identified in major quantitative studies.[2][4]
Below is a diagram illustrating the proposed metabolic pathway leading to the formation of major metabolites and this compound.
Quantitative Pharmacokinetic Data
Quantitative analysis of ixazomib and its metabolites has been performed in multiple preclinical and clinical studies. The data provides insights into the absorption, distribution, metabolism, and excretion characteristics of the drug.
Pharmacokinetic Parameters of Ixazomib
The key pharmacokinetic parameters of ixazomib following oral administration are summarized in the table below.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 58% | [1][3] |
| Tmax (Time to Peak Plasma Conc.) | ~1 hour | [1] |
| Terminal Half-life (t½) | 9.5 days | [3][7] |
| Volume of Distribution (Vd) | 543 L | [5][7] |
| Systemic Clearance (CL) | 1.86 - 1.9 L/h | [1][5] |
| Plasma Protein Binding | 99% | [7] |
| Excretion | 62% in Urine, 22% in Feces | [3][5] |
Relative Abundance of Ixazomib and Major Metabolites
A study in patients with advanced solid tumors who received a single oral dose of [¹⁴C]-ixazomib characterized the profile of the drug and its metabolites in plasma. The following table shows the relative contribution of ixazomib and its three most abundant metabolites to the total radioactivity (TRA) in plasma.[2] No specific quantitative data for this compound (M4/M20) from this study is available.
| Component | % of Plasma Total Radioactivity (AUC₀₋₈₁₆ ₕ) | Reference |
| Ixazomib (Parent Drug) | 54.2% | [2] |
| Metabolite M1 | 18.9% | [2] |
| Metabolite M3 | 10.6% | [2] |
| Metabolite M2 | 7.91% | [2] |
M1 was identified as 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide.[8]
In Vitro Contribution of CYP Enzymes
While non-CYP pathways are the primary route of metabolism at clinical doses, in vitro studies at supratherapeutic concentrations (10 µM) have estimated the relative contribution of various CYP isoforms.[3][7]
| CYP Isoform | Estimated Relative Contribution | Reference(s) |
| CYP3A4 | 42.3% | [6][7] |
| CYP1A2 | 26.1% | [6][7] |
| CYP2B6 | 16.0% | [6][7] |
| CYP2C8 | 6.0% | [6][7] |
| CYP2D6 | 4.8% | [6][7] |
| CYP2C19 | 4.8% | [6][7] |
| CYP2C9 | < 1% | [6][7] |
Experimental Protocols
The identification and quantification of ixazomib and its metabolites, including this compound, rely on advanced analytical techniques. The following sections detail the methodologies cited in key studies.
Metabolite Profiling and Identification in Humans
A phase I clinical study was conducted to define the biotransformation pathways of ixazomib.[2]
-
Study Design: Four patients with advanced solid tumors were administered a single 4.1-mg oral dose of [¹⁴C]-ixazomib (~500 nCi total radioactivity).[2]
-
Sample Collection: Plasma, urine, and fecal samples were collected at various time points up to 35 days post-dose.[2]
-
Total Radioactivity Analysis: Total radioactivity (TRA) in samples was measured using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of radiolabels.[2]
-
Metabolite Profiling and Identification:
-
Samples were subjected to high-performance liquid chromatography (HPLC) for separation of the parent drug and its metabolites.[2]
-
The eluate was analyzed using liquid chromatography/tandem mass spectrometry (LC/MS/MS) to identify the chemical structures of the radiolabeled components.[2]
-
By correlating the radioactivity peaks from AMS with the mass spectral data, metabolites were identified and profiled.[2]
-
Quantitative Analysis of Ixazomib in Plasma
For pharmacokinetic studies, a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay was used to measure plasma concentrations of ixazomib.
-
Sample Preparation: Specific sample preparation techniques such as protein precipitation or solid-phase extraction are typically used to remove interfering matrix components from plasma.
-
Chromatography:
-
Mass Spectrometry:
-
Quantification:
Conclusion
This compound is a confirmed, de-boronated metabolite of ixazomib, designated M4 or M20. Its formation occurs via the extensive biotransformation of the parent drug, which is primarily cleared through metabolism. While quantitative data for the most abundant circulating metabolites (M1, M2, M3) are available, specific plasma concentrations for this compound have not been detailed in major published studies, suggesting it is a minor component of the overall metabolic profile. All identified metabolites of ixazomib, including this compound, are considered pharmacologically inactive due to the absence of the boronic acid moiety. The characterization of this and other metabolites has been achieved through robust experimental protocols employing radioisotope labeling and advanced mass spectrometry techniques, which are fundamental to modern drug development and regulatory assessment.
References
- 1. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. d-nb.info [d-nb.info]
- 8. M1 Metabolite OF ixazomib | C14H18Cl2N2O3 | CID 156613621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,5-Dichlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorobenzamide, a compound of interest in chemical research and drug development. This document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₇H₅Cl₂NO[1]
-
Molecular Weight: 190.03 g/mol [1]
-
Exact Mass: 188.974819 g/mol [1]
-
CAS Number: 5980-26-7[1]
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | m | 2H | Amide protons (-NH₂) |
| ~7.7 | d | 1H | Ar-H (H6) |
| ~7.6 | dd | 1H | Ar-H (H4) |
| ~7.5 | d | 1H | Ar-H (H3) |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O |
| ~138 | C1 |
| ~132 | C2 |
| ~131 | C5 |
| ~130 | C4 |
| ~129 | C6 |
| ~128 | C3 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350 - 3150 | Strong, Broad | N-H Stretch | Amide (-NH₂) |
| ~3080 | Medium | C-H Stretch (Aromatic) | Aromatic Ring |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1600 | Medium | N-H Bend (Amide II) | Amide |
| ~1470, 1400 | Medium | C=C Stretch | Aromatic Ring |
| ~1100 | Strong | C-Cl Stretch | Aryl Halide |
| 800 - 600 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 189/191 (M⁺) | Molecular ion peak (presence of two Cl isotopes) |
| 172/174 | Loss of NH₃ |
| 144/146 | Loss of C=O and NH₃ |
| 109 | Loss of two Cl atoms |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard proton experiment is performed. Key parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact between the sample and the crystal. This technique is often referred to as ATR-Neat.[1]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Isomers of C7H5Cl2NO
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C7H5Cl2NO represents a range of isomeric compounds, primarily dichlorobenzamides and dichlorobenzonitriles. These compounds have garnered significant interest in various scientific fields due to their diverse biological activities, serving as herbicides, potential antimicrobial agents, and valuable intermediates in the synthesis of pharmaceuticals and other agrochemicals. This technical guide provides a comprehensive overview of the key isomers of C7H5Cl2NO, focusing on their chemical properties, synthesis, and known mechanisms of action, with a particular emphasis on data and protocols relevant to research and development.
Isomers of C7H5Cl2NO: A Comparative Overview
The primary isomers of C7H5Cl2NO are dichlorobenzamides and dichlorobenzonitriles, with the position of the two chlorine atoms on the benzene ring dictating their specific properties and applications.
Dichlorobenzamide Isomers
| Property | 2,4-Dichlorobenzamide | 2,5-Dichlorobenzamide | 2,6-Dichlorobenzamide | 3,5-Dichlorobenzamide |
| Molecular Weight ( g/mol ) | 190.02 | 190.02 | 190.02 | 190.02 |
| CAS Number | 2447-79-2 | 5980-26-7 | 2008-58-4 | 5980-23-4 |
| Melting Point (°C) | 163 | No data | 195.0-204.0[1] | 107-110[2] |
| Appearance | No data | No data | White to pale cream crystals or powder[1] | Colorless to white crystalline solid[2] |
| Solubility | No data | No data | No data | Almost insoluble in water; soluble in dichloromethane and ethanol[2] |
Dichlorobenzonitrile Isomers
| Property | 2,3-Dichlorobenzonitrile | 2,6-Dichlorobenzonitrile (Dichlobenil) | 3,5-Dichlorobenzonitrile |
| Molecular Weight ( g/mol ) | 172.01 | 172.01 | 172.01 |
| CAS Number | 6574-97-6 | 1194-65-6 | 6575-00-4 |
| Melting Point (°C) | No data | 143-146[3] | 64-66[4] |
| Appearance | No data | White solid[5] | White solid[6] |
| Solubility in Water | No data | 10 ppm at 25°C[7] | Almost insoluble |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of C7H5Cl2NO isomers are crucial for their application in research and development.
Synthesis of 3,5-Dichlorobenzamide
This protocol describes the synthesis of 3,5-dichlorobenzamide from 3,5-dichlorobenzoic acid.
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
-
Materials: 3,5-dichlorobenzoic acid, thionyl chloride, pyridine, hexane.
-
Procedure:
-
To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.
-
Reflux the mixture for 20 hours.
-
Remove the excess thionyl chloride by distillation.
-
Add dry hexane to the residue and filter out any insoluble matter.
-
Remove the hexane under reduced pressure to yield 3,5-dichlorobenzoyl chloride.[1]
-
Step 2: Amidation of 3,5-Dichlorobenzoyl Chloride
-
Materials: 3,5-dichlorobenzoyl chloride, ammonia source (e.g., ammonium hydroxide), solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the 3,5-dichlorobenzoyl chloride in a suitable organic solvent.
-
Slowly add an aqueous solution of ammonia while stirring vigorously.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude 3,5-dichlorobenzamide, which can be further purified by recrystallization.
-
Synthesis of 2,6-Dichlorobenzamide Derivatives for Antimicrobial Screening
This protocol outlines a general method for synthesizing N-substituted 2,6-dichlorobenzamide derivatives.
-
Materials: 2,6-dichlorobenzoyl chloride, primary or secondary amine (e.g., ethylene diamine, isopropyl amine), 1 N NaOH, ethanol.
-
Procedure:
-
Dissolve the desired amine (e.g., ethylene diamine or isopropyl amine) in ethanolic 1 N NaOH.
-
To this solution, add 2,6-dichlorobenzoyl chloride.
-
The product will precipitate out of the solution.
-
Collect the product by filtration and wash with a suitable solvent.[8]
-
Analytical Method for 2,6-Dichlorobenzamide in Water Samples
This protocol describes the determination of 2,6-dichlorobenzamide (BAM) in water using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[9]
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Materials: Water sample, hydrochloric acid, C18 SPE cartridge, methanol, acidified deionized water, elution solvent (e.g., ethyl acetate).
-
Procedure:
-
Collect water samples in clean glass bottles.
-
Acidify the water sample to a pH of 2-3 with hydrochloric acid.
-
Condition a C18 SPE cartridge by passing methanol followed by acidified deionized water.
-
Pass the acidified water sample through the conditioned SPE cartridge.
-
Wash the cartridge with acidified deionized water.
-
Elute the retained BAM with a suitable organic solvent.[9]
-
Step 2: GC-MS Analysis
-
Instrumentation: Agilent 6890 GC with a 5973 MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C (hold for 2 minutes), then ramp to 280°C at 10°C/min (hold for 5 minutes).
-
Carrier Gas: Helium at 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for BAM (e.g., m/z 189, 191, 154).[9]
Signaling Pathways and Mechanisms of Action
The biological activity of C7H5Cl2NO isomers is closely linked to their interaction with specific molecular targets and pathways.
Herbicidal Action of 2,6-Dichlorobenzonitrile (Dichlobenil)
2,6-Dichlorobenzonitrile, commercially known as dichlobenil, is a potent pre-emergent herbicide. Its primary mechanism of action is the inhibition of cellulose biosynthesis in plants.[10] This disruption of cell wall formation is particularly effective against germinating seeds.
Caption: Herbicidal mechanism of 2,6-dichlorobenzonitrile.
Metabolic Activation of 2,6-Dichlorobenzonitrile
The toxicity of 2,6-dichlorobenzonitrile in mammals, particularly its observed nasal toxicity in rodents, is mediated by metabolic activation by cytochrome P450 enzymes. Specifically, CYP2A5 in mice (with human orthologs CYP2A6 and CYP2A13) is involved in this bioactivation.
Caption: Metabolic activation of 2,6-dichlorobenzonitrile.
Proposed Antimicrobial Mechanism of Dichlorobenzamides
While the specific signaling pathways for the antimicrobial activity of dichlorobenzamides are not yet fully elucidated, research on structurally similar benzamide derivatives suggests that they may target the bacterial cell membrane. This can lead to increased membrane permeability and disruption of cellular integrity.
References
- 1. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of 2,6-dichlorobenzamide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Initial Investigations into 2,5-Dichlorobenzamide's Mechanism of Action: A Review of Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the specific mechanism of action of 2,5-Dichlorobenzamide. While this compound is commercially available and its chemical properties are documented, extensive searches in scientific databases and patent literature did not yield any in-depth studies detailing its biological activities, cellular targets, or signaling pathways.
The primary information available for this compound is its chemical structure and basic physical properties. It is cataloged in chemical databases such as PubChem, which also indicates its GHS hazard classifications, including skin and eye irritation.[1] Notably, it is listed as a metabolite of the proteasome inhibitor drug Ixazomib (M4 or M20), though this information does not elucidate its own intrinsic biological effects.[1]
Due to the absence of direct research on this compound's mechanism of action, this guide will provide a summary of the available information on its closely related isomers, 2,6-Dichlorobenzamide and 2,4-Dichlorobenzamide, as well as the related compound 2,5-Dichlorobenzoic acid. It is crucial to emphasize that the biological activities of these related compounds do not necessarily reflect the activity of this compound, as small changes in chemical structure can lead to significant differences in biological function.
Information on Structurally Related Compounds
2,6-Dichlorobenzamide (BAM)
2,6-Dichlorobenzamide, commonly known as BAM, is the most studied isomer and is primarily recognized as a major environmental degradation product of the herbicide dichlobenil.[2][3][4] Toxicological studies on BAM have shown that it can induce toxic effects in the olfactory nasal mucosa of mice.[3] While its environmental fate and general toxicity have been investigated, its specific molecular mechanism of action is not fully understood.[3]
2,4-Dichlorobenzamide
Information on 2,4-Dichlorobenzamide is also sparse in the scientific literature. Similar to its 2,5-isomer, its chemical properties are cataloged, but there is a lack of published research on its biological mechanism of action.
2,5-Dichlorobenzoic Acid
The related compound, 2,5-Dichlorobenzoic acid, has been identified as a plant growth regulator and a fungicide.[5] This suggests that it interacts with biological pathways in plants, but this information cannot be directly extrapolated to predict its effects or mechanism of action in mammalian systems.
Structure-Activity Relationship (SAR) Considerations
Without experimental data for this compound, any discussion of its potential mechanism of action would be purely speculative. Structure-activity relationship (SAR) studies of other dichlorinated benzamide-containing compounds have been conducted in different contexts. For example, SAR studies on a series of 2,4-dichloro-N-phenylbenzenesulfonamide analogs have been performed to probe their activity as PPARγ modulators.[6] However, these studies are on significantly different molecular scaffolds, and the findings cannot be reliably applied to this compound.
Conclusion
The initial investigation to produce an in-depth technical guide on the mechanism of action of this compound has been hampered by a critical lack of available scientific data. No published studies were found that describe its biological targets, signaling pathway interactions, or quantitative pharmacological data. Consequently, the core requirements of this guide, including data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
Future research, including in vitro screening assays, cytotoxicity studies, and target identification efforts, would be necessary to elucidate the mechanism of action of this compound. Until such data becomes available, any claims about its biological function would be unsubstantiated. Researchers, scientists, and drug development professionals interested in this compound should be aware of this significant information gap.
References
- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.mst.dk [www2.mst.dk]
- 4. A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]
- 6. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
The Benzamide Scaffold: A Technical Guide to its Discovery and Enduring Legacy in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold, a deceptively simple chemical moiety, has proven to be a cornerstone in modern medicinal chemistry. Its remarkable versatility has given rise to a diverse array of therapeutic agents, most notably in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, and key pharmacological developments of benzamide compounds. We will delve into the pivotal moments of their discovery, from early serendipitous findings to targeted drug design, and provide detailed experimental methodologies that have been instrumental in their characterization. This document aims to be a comprehensive resource, offering both historical perspective and practical technical information for researchers actively engaged in the field of drug discovery and development.
A Serendipitous Beginning: From Local Anesthetics to Antipsychotics
The story of benzamide's therapeutic importance begins not with a direct search for psychoactive compounds, but with research into local anesthetics. Procainamide, an amide derivative of procaine, was being investigated for its anti-arrhythmic properties. This line of inquiry at Laboratoires Delagrange in the 1960s led to the synthesis of a series of related compounds, including metoclopramide. While metoclopramide was initially recognized for its antiemetic and prokinetic properties, it was the subsequent development of sulpiride in 1966 by Justin-Besançon and C. Laville that marked the true entry of benzamides into psychiatric medicine.[1]
Sulpiride emerged from a research program aimed at enhancing the anti-dysrhythmic effects of procainamide.[1] Its discovery was a pivotal moment, revealing the potential of the substituted benzamide scaffold to selectively modulate central nervous system (CNS) activity.[2][3][4] This pioneering work laid the foundation for the development of a new class of antipsychotic drugs. Following the path forged by sulpiride, amisulpride , a more refined benzamide derivative, was later developed, offering an improved clinical profile.[3][5] These early discoveries demonstrated the profound impact that subtle structural modifications to the benzamide core could have on pharmacological activity, shifting the focus of research towards their potential as dopamine receptor antagonists.[6][7]
Mechanism of Action: Targeting Dopamine and Serotonin Pathways
The primary mechanism of action for antipsychotic benzamides like sulpiride and amisulpride is their selective antagonism of dopamine D2-like receptors (D2 and D3).[3][8][9] Unlike typical antipsychotics, they exhibit a degree of selectivity for mesolimbic dopamine pathways over the nigrostriatal pathway, which is thought to contribute to their lower incidence of extrapyramidal side effects.[3]
A key characteristic of amisulpride is its dose-dependent dual action. At lower doses (around 50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This disinhibition of the dopaminergic system is believed to underlie its efficacy in treating the negative symptoms of schizophrenia and its antidepressant effects.[3][5] At higher doses (400-1,200 mg), amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, which is responsible for its antipsychotic effects on the positive symptoms of schizophrenia.[3][5]
Further research has revealed a more complex pharmacology. The racemic mixture of amisulpride exhibits polypharmacology, with the (S)-enantiomer showing significantly higher affinity for D2 and D3 receptors, while the (R)-enantiomer has a greater affinity for the serotonin 5-HT7 receptor.[10] This interaction with the 5-HT7 receptor may contribute to the antidepressant properties of the drug.
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Serotonin 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a Gs protein-coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is involved in the regulation of mood and cognition.
Quantitative Data on Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of sulpiride and amisulpride for human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Enantiomer | Reference |
| Amisulpride | Dopamine D2 | 2.8 | Racemic | [11] |
| Dopamine D3 | 3.2 | Racemic | [11] | |
| Dopamine D2 | - | (S)-enantiomer | [12] | |
| Dopamine D3 | - | (S)-enantiomer | [12] | |
| Dopamine D2 | - | (R)-enantiomer | [12] | |
| Dopamine D3 | - | (R)-enantiomer | [12] | |
| Sulpiride | Dopamine D2 | - | Racemic | [9] |
| Dopamine D3 | - | Racemic | [9] |
Note: Specific Ki values for the enantiomers of amisulpride and for sulpiride were not consistently reported in the searched literature in a comparable format. The table reflects that the (S)-enantiomer of amisulpride has a significantly higher affinity for D2/D3 receptors than the (R)-enantiomer.
Experimental Protocols
Synthesis of Substituted Benzamides
The synthesis of benzamide antipsychotics like sulpiride and amisulpride generally involves the coupling of a substituted benzoic acid with an appropriate amine. The following are generalized protocols based on common synthetic routes described in the literature.
Synthesis of Sulpiride
This protocol describes the synthesis of sulpiride via the condensation of 2-methoxy-5-sulfamoylbenzoic acid and (1-ethylpyrrolidin-2-yl)methylamine.
Materials:
-
2-methoxy-5-sulfamoylbenzoic acid
-
(1-ethylpyrrolidin-2-yl)methylamine
-
Coupling agent (e.g., ethyl chloroformate, SDPP)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
Procedure:
-
Dissolve 2-methoxy-5-sulfamoylbenzoic acid and a tertiary amine base in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the coupling agent to the cooled solution while stirring.
-
After a period of activation, add (1-ethylpyrrolidin-2-yl)methylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Amisulpride
This protocol outlines a common method for the synthesis of amisulpride from 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine.
Materials:
-
4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid
-
2-(aminomethyl)-1-ethylpyrrolidine
-
Ethyl chloroformate
-
Triethylamine
-
Acetone
Procedure:
-
Dissolve 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid and triethylamine in acetone at 0-5 °C with stirring.[13]
-
Slowly add ethyl chloroformate to the mixture, maintaining the temperature between 0-5 °C.[13]
-
Add 2-(aminomethyl)-1-ethylpyrrolidine to the reaction mass, keeping the temperature at 5-10 °C.[13]
-
Allow the temperature of the reaction mixture to rise to 25-30 °C and stir for approximately 2 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, the crude amisulpride can be isolated by filtration and purified by recrystallization from acetone.[13]
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine D2 or D3 receptors.
Materials:
-
Membrane preparation from cells expressing the target dopamine receptor.
-
Radioligand (e.g., [3H]spiperone).
-
Test compound (unlabeled benzamide derivative).
-
Non-specific binding determinant (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
-
Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical studies on the substituted benzamides : a novel group of dopamine receptor antagonists - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Theoretical and Computed Properties of 2,5-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computed properties of 2,5-Dichlorobenzamide, a molecule of interest in various chemical and biological research fields. This document details its physicochemical characteristics, spectroscopic data, and potential biological activities, supported by experimental protocols and data visualizations to facilitate further investigation and application.
Core Properties of this compound
This compound is a halogenated aromatic amide with the chemical formula C₇H₅Cl₂NO. Its structure, characterized by a benzene ring substituted with two chlorine atoms and an amide group, dictates its chemical reactivity and biological interactions.
Physicochemical and Computed Properties
A summary of the key theoretical and computed properties of this compound is presented in Table 1. These values, primarily sourced from computational models, provide a foundational understanding of the molecule's behavior. For comparative purposes, experimental data for the closely related isomer, 2,6-dichlorobenzamide, and the precursor, 2,5-dichlorobenzoic acid, are also included where available.
| Property | Theoretical/Computed Value (this compound) | Experimental Value (or related compound) | Reference |
| Molecular Weight | 190.02 g/mol | - | [1][2] |
| XLogP3 | 2.2 | - | [1] |
| Hydrogen Bond Donor Count | 1 | - | [1] |
| Hydrogen Bond Acceptor Count | 1 | - | [1] |
| Rotatable Bond Count | 1 | - | [1] |
| Exact Mass | 188.9748192 Da | - | [1] |
| Topological Polar Surface Area | 43.1 Ų | - | [1] |
| Melting Point | - | ~198 °C (for 2,6-dichlorobenzamide) | [3] |
| Boiling Point | - | 301 °C (for 2,5-dichlorobenzoic acid) | [4] |
| Solubility | - | 2.73 g/L in water at 23 °C (for 2,6-dichlorobenzamide) | [3] |
Table 1: Theoretical and Computed Properties of this compound.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the dichlorinated benzene ring. The amide protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will resonate at the downfield end of the spectrum (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the chlorine and amide substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide I band (around 1680-1630 cm⁻¹), and the N-H bending of the amide II band (around 1640-1550 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will likely show a prominent molecular ion peak. The fragmentation pattern is expected to involve the loss of the amide group, chlorine atoms, and cleavage of the aromatic ring, providing valuable structural information. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, will be characteristic.
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound, intended to be a practical guide for laboratory work.
Synthesis of this compound
This compound can be synthesized from its corresponding acid chloride, 2,5-dichlorobenzoyl chloride.
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dichlorobenzoyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in a beaker.
-
Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
Analytical Methods
A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
GC-MS is a suitable technique for the analysis of the volatile this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-350.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural similarity to other known bioactive compounds suggests potential applications. The herbicidal activity of dichlobenil (2,6-dichlorobenzonitrile), which is metabolized to dichlorobenzamide, provides a strong indication of a likely mechanism of action.
Herbicidal Activity: Inhibition of Cellulose Biosynthesis
Dichlorobenzamides are known to act as herbicides by inhibiting cellulose biosynthesis in plants.[5][6][7] This disruption of cell wall formation is a key mechanism leading to plant death.
The proposed signaling pathway for this herbicidal action is visualized in the following diagram:
Caption: Inhibition of Cellulose Biosynthesis by this compound.
Potential Antimicrobial Activity
The benzamide scaffold is present in various antimicrobial agents. The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[8] Further research is warranted to explore the potential antimicrobial and antifungal properties of this compound.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for Synthesis and Analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computed properties of this compound, alongside practical experimental protocols and an exploration of its potential biological activities. The data presented herein serves as a valuable resource for researchers and scientists in the fields of chemistry, drug discovery, and agricultural science. The herbicidal potential, through the inhibition of cellulose biosynthesis, presents a clear avenue for further investigation. Future studies should focus on confirming the experimental physicochemical properties, elucidating the precise molecular targets, and exploring the broader biological activity profile of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. gcms.cz [gcms.cz]
- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 2,5-Dichlorobenzamide in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzamide is a chemical compound of interest in environmental monitoring and agricultural research. Its detection in soil is crucial for understanding its environmental fate, persistence, and potential impact on ecosystems and human health. These application notes provide detailed protocols for the determination of this compound in soil matrices using modern analytical techniques. The following methods are adapted from established and validated procedures for the closely related isomer, 2,6-Dichlorobenzamide, and other similar analytes. It is important to note that while these protocols provide a strong foundation, method validation with this compound standards is essential before implementation.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound in soil include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are necessary for detecting trace levels of the analyte in complex soil matrices. The choice of method may depend on the specific instrumentation available, the required limit of detection, and the sample throughput needs.
A critical step in the analysis is the efficient extraction of this compound from the soil. Common and effective extraction techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solvent extraction.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the analytical methods for the detection of this compound in soil. These values are based on typical performance for related compounds and should be confirmed during in-house method validation.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | 0.005 - 0.01 mg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 70 - 110% | 80 - 120% |
| Precision (RSD) | < 15% | < 10% |
Experimental Protocols
Soil Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
Protocol 1: General Soil Sample Preparation
-
Sample Collection: Collect soil samples from the desired depth using a clean soil auger or corer.
-
Homogenization: Air-dry the soil sample at room temperature for 48-72 hours or until constant weight. Remove any large debris such as rocks and roots.
-
Sieving: Sieve the dried soil through a 2 mm mesh to obtain a uniform particle size.
-
Storage: Store the prepared soil sample in a clean, labeled container at 4°C until extraction.
Extraction Methods
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[1]
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
-
Protocol 3: Solvent Extraction
This traditional method is also effective for extracting dichlorobenzamides from soil.
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetone, ethyl acetate, or a mixture of hexane and acetone).
-
Add the appropriate internal standard solution.
-
Vortex or sonicate the mixture for 15-20 minutes.
-
Centrifuge at ≥3000 rcf for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup (if necessary):
-
The combined extract can be cleaned up using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or Florisil) to remove interfering matrix components.
-
The cleaned extract is then concentrated and reconstituted in a suitable solvent for analysis.
-
Instrumental Analysis
Protocol 4: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of semi-volatile compounds like this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 200°C
-
Ramp: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Suggested Ions for this compound (m/z): 189 (molecular ion), 173, 145 (fragment ions). Note: These ions are predicted and must be confirmed by analyzing a pure standard.
-
Protocol 5: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry offers excellent sensitivity and selectivity, making it ideal for trace-level analysis.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Predicted MRM Transitions for this compound:
-
Precursor Ion (m/z): 190.0
-
Product Ions (m/z): 173.0 (quantifier), 145.0 (qualifier). Note: These transitions are predicted and must be optimized by infusing a pure standard.
-
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.
References
The Versatility of 2,5-Dichlorobenzamide as a Strategic Intermediate in Organic Synthesis
For Immediate Release
Palo Alto, CA – December 28, 2025 – 2,5-Dichlorobenzamide, a readily accessible aromatic amide, is a pivotal intermediate in the synthesis of a diverse array of valuable organic molecules. Its strategic importance lies in its capacity to be efficiently transformed into key functional groups, namely anilines and nitriles, which serve as fundamental building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. This application note provides detailed protocols for the utilization of this compound in organic synthesis, with a focus on its conversion to 2,5-dichloroaniline and 2,5-dichlorobenzonitrile, and the subsequent application of these derivatives in the synthesis of pharmacologically active agents.
Core Applications of this compound
This compound's utility as an intermediate stems from the reactivity of its amide functional group, which can undergo two primary transformations:
-
Hofmann Rearrangement: This classic organic reaction converts the primary amide into a primary amine with one less carbon atom, yielding 2,5-dichloroaniline. This transformation is crucial for introducing a versatile amino group onto the dichlorinated benzene ring.
-
Dehydration: The removal of a water molecule from the amide group leads to the formation of a nitrile, producing 2,5-dichlorobenzonitrile. Nitriles are valuable precursors for the synthesis of carboxylic acids, amines, and various heterocyclic compounds.
These two products, 2,5-dichloroaniline and 2,5-dichlorobenzonitrile, are key starting materials in multi-step syntheses.
Experimental Protocols
Protocol 1: Hofmann Rearrangement of this compound to 2,5-Dichloroaniline
This protocol details the conversion of this compound to 2,5-dichloroaniline via the Hofmann rearrangement using sodium hypobromite.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (4.0 g, 100 mmol) in 40 mL of water.
-
Slowly add bromine (1.6 mL, 31 mmol) to the cold NaOH solution with vigorous stirring to prepare a fresh solution of sodium hypobromite. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare a solution of this compound (5.7 g, 30 mmol) in a minimal amount of warm dioxane or tetrahydrofuran (THF) and cool it to room temperature.
-
Slowly add the this compound solution to the freshly prepared sodium hypobromite solution with continuous stirring.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50-70 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2,5-dichloroaniline.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound (5.7 g, 30 mmol) |
| Product | 2,5-Dichloroaniline |
| Theoretical Yield | 4.86 g |
| Typical Reported Yield | 85-95% |
| Melting Point | 47-50 °C |
Protocol 2: Dehydration of this compound to 2,5-Dichlorobenzonitrile
This protocol describes the dehydration of this compound to 2,5-dichlorobenzonitrile using phosphorus oxychloride (POCl₃) in pyridine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.7 g, 30 mmol) in anhydrous pyridine (30 mL).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (3.3 mL, 36 mmol) to the suspension with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 115 °C) for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Acidify the aqueous mixture with dilute hydrochloric acid to pH ~2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,5-dichlorobenzonitrile can be purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound (5.7 g, 30 mmol) |
| Product | 2,5-Dichlorobenzonitrile |
| Theoretical Yield | 5.16 g |
| Typical Reported Yield | 90-98% |
| Melting Point | 128-131 °C |
Application in Pharmaceutical Synthesis: Synthesis of a Trazodone Precursor
2,5-Dichloroaniline, synthesized from this compound, is a valuable precursor for the synthesis of various pharmaceuticals. One notable application is in the synthesis of 1-(2,5-dichlorophenyl)piperazine, a key intermediate for trazodone-like antidepressant drugs. Trazodone is known to act as a serotonin antagonist and reuptake inhibitor (SARI).
Protocol 3: Synthesis of 1-(2,5-Dichlorophenyl)piperazine from 2,5-Dichloroaniline
This protocol is an adaptation for the synthesis of the 2,5-dichloro isomer based on established methods for analogous dichlorophenylpiperazines.
Materials:
-
2,5-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol
-
Methanol (for recrystallization)
-
High-pressure reactor (optional, can be performed at atmospheric pressure with longer reaction times)
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
In a suitable reaction vessel, combine 2,5-dichloroaniline (16.2 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol).
-
Add n-butanol (100 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product is then recrystallized from methanol to yield pure 1-(2,5-dichlorophenyl)piperazine hydrochloride.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,5-Dichloroaniline (16.2 g, 100 mmol) |
| Product | 1-(2,5-Dichlorophenyl)piperazine hydrochloride |
| Theoretical Yield | 26.7 g |
| Estimated Yield | 60-70% |
Visualization of Synthetic Pathways and Biological Mechanisms
To illustrate the synthetic utility of this compound and the mechanism of action of its derivatives, the following diagrams are provided.
Caption: Synthetic utility of this compound.
Caption: Synthesis of a Trazodone precursor.
The antidepressant activity of Trazodone and its analogs is primarily mediated through their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
Caption: Trazodone's dual action on serotonin receptors.
Conclusion
This compound is a cost-effective and versatile intermediate that provides efficient access to 2,5-dichloroaniline and 2,5-dichlorobenzonitrile. The detailed protocols provided herein offer robust methods for these key transformations. The subsequent utilization of 2,5-dichloroaniline in the synthesis of a precursor to the antidepressant Trazodone highlights the significant potential of this compound in drug discovery and development. The ability to readily access these synthetically important building blocks underscores the value of this compound in the toolbox of the modern organic chemist.
Application of 2,5-Dichlorobenzamide in Medicinal Chemistry: A Building Block for Potent Kinase Inhibitors
Introduction
2,5-Dichlorobenzamide, a halogenated aromatic amide, serves as a valuable and versatile building block in the field of medicinal chemistry. While not typically exhibiting potent biological activity itself, its true significance lies in its role as a key intermediate in the synthesis of complex, high-value therapeutic agents. The dichlorinated phenyl ring provides a rigid scaffold and participates in crucial binding interactions with biological targets, while the benzamide functionality offers a reactive handle for further molecular elaboration. This application note will detail the use of this compound and its direct precursors in the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor, providing experimental protocols, quantitative data, and insights into the relevant signaling pathways.
Application Note I: Synthesis of Ponatinib (AP24534) Intermediate
Background: Ponatinib is an FDA-approved oral drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is a potent pan-BCR-ABL inhibitor, effective against wild-type BCR-ABL and all known clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation. The 2,5-dichlorophenyl moiety of Ponatinib plays a critical role in its binding to the ATP-binding site of the ABL kinase domain.
A key intermediate in the synthesis of Ponatinib is 3-amino-2,5-dichlorobenzoic acid. This intermediate can be prepared from 2,5-dichlorobenzoyl chloride, a direct synthetic precursor to this compound. The following protocols outline the synthetic route from the related 2,5-dichlorobenzoic acid to this crucial Ponatinib intermediate.
Experimental Protocols:
Protocol 1: Synthesis of 2,5-Dichloro-3-nitrobenzoic acid [1][2]
This protocol describes the nitration of 2,5-dichlorobenzoic acid, a necessary step to introduce the amino group precursor at the 3-position.
-
Materials:
-
2,5-Dichlorobenzoic acid
-
Fuming nitric acid (90-95%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
-
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, slowly add 2,5-dichlorobenzoic acid to an excess of concentrated sulfuric acid while maintaining the temperature below 20°C.
-
Cool the resulting solution to 0-5°C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 2,5-dichloro-3-nitrobenzoic acid, is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of 3-Amino-2,5-dichlorobenzoic acid [2]
This protocol details the reduction of the nitro group to an amine, yielding the key Ponatinib intermediate.
-
Materials:
-
2,5-Dichloro-3-nitrobenzoic acid
-
Granular Tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flask equipped with a reflux condenser and stirrer, add 2,5-dichloro-3-nitrobenzoic acid and granular tin.
-
Add water and concentrated hydrochloric acid to the flask.
-
Heat the stirred reaction mixture to 95°C and maintain for approximately 4.5 hours.
-
After the reaction is complete, pour the mixture over ice to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Dissolve the crude product in ethyl acetate and wash the organic solution sequentially with water and saturated sodium chloride solution.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain solid 3-amino-2,5-dichlorobenzoic acid.
-
Logical Relationship of Synthetic Steps
References
Application Notes and Protocols for 2,5-Dichlorobenzamide as a Laboratory Chemical Standard
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for the use of 2,5-Dichlorobenzamide as a laboratory chemical standard. These guidelines are intended for researchers, scientists, and professionals in analytical chemistry, environmental science, and drug development. The protocols herein cover the preparation of standard solutions, safe handling procedures, and methodologies for its application in quantitative analysis, primarily focusing on chromatographic techniques.
Introduction
This compound is a chemical compound often used as a reference standard in analytical laboratories. It is a key metabolite of the herbicide dichlobenil, and its presence in environmental samples is a marker for the use of this herbicide. Accurate quantification of this compound is therefore crucial for environmental monitoring and regulatory compliance. This document outlines the essential information and procedures for its proper use as a chemical standard.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 5980-26-7 | [1] |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.02 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 163 °C | [1] |
Solubility Data
| Solvent | Solubility | Notes |
| Methanol | Soluble | Commonly used for preparing stock solutions. |
| Acetonitrile | Soluble | Suitable for HPLC and LC-MS mobile phases. |
| Ethyl Acetate | Soluble | Can be used for extraction from aqueous matrices. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Use with caution as it can be difficult to remove. |
| Water | Sparingly Soluble | Solubility is low in neutral aqueous solutions. |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions must be taken when handling this chemical.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Experimental Protocols
The following protocols provide a framework for the use of this compound as a chemical standard in a laboratory setting.
Preparation of Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
Materials:
-
This compound certified reference material (CRM)
-
Methanol (HPLC or analytical grade)
-
Analytical balance (readable to 0.0001 g)
-
100 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes
Procedure:
-
Accurately weigh approximately 100 mg of this compound CRM onto a weighing paper.
-
Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol to the flask and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass bottle with a screw cap.
-
Store the stock solution at 2-8°C in the dark.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
Materials:
-
1000 µg/mL this compound stock solution
-
Methanol (HPLC or analytical grade)
-
Volumetric flasks (various sizes, Class A)
-
Pipettes
Procedure:
-
To prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper the flask and mix thoroughly.
-
Prepare a series of calibration standards by serial dilution of the working standard solution. A typical concentration range for GC-MS or HPLC analysis may be 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.
Protocol for Quantitative Analysis by GC-MS
This protocol provides a general procedure for the quantification of this compound in a sample matrix.
Sample Preparation (Water Sample):
-
Collect a 1 L water sample in a clean glass container.
-
If required, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18 or DVB).
-
Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methylene chloride or ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumental Parameters: The following are typical starting parameters and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250°C |
| Oven Program | 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 189, 191, 161 (quantification and qualifier ions) |
Visualizations
Workflow for Preparation of Standard Solutions
Caption: Workflow for the preparation of this compound standard solutions.
General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound in samples.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the use of this compound as a laboratory chemical standard. Adherence to these guidelines for handling, storage, and preparation of standard solutions is essential for obtaining accurate and reproducible analytical results. Researchers should always consult the manufacturer's Certificate of Analysis for lot-specific information and perform appropriate method validation for their specific applications.
References
Solid-Phase Extraction of 2,5-Dichlorobenzamide: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of 2,5-Dichlorobenzamide, a compound of interest in environmental monitoring and drug development. While specific SPE methods for this compound are not widely published, the protocols outlined here are adapted from robust and validated methods for its structural isomer, 2,6-Dichlorobenzamide (BAM), a well-studied environmental contaminant.[1][2] Given the chemical similarities between these isomers, the described techniques offer a strong starting point for the efficient extraction and analysis of this compound from aqueous matrices.
Physicochemical Properties and Rationale for Method Adaptation
This compound and its isomer 2,6-Dichlorobenzamide share the same molecular formula (C₇H₅Cl₂NO) and molecular weight (190.02 g/mol ).[3][4] Both are relatively small, polar molecules. The predicted octanol-water partition coefficient (LogP) for this compound is 2.2, while the experimental LogP for 2,6-Dichlorobenzamide is 0.77.[3][5] This difference in polarity may influence the choice of SPE sorbent and elution solvents. However, their structural similarity justifies the adaptation of reversed-phase SPE methods, which are effective for extracting polar to moderately nonpolar compounds from aqueous samples.
Table 1: Physicochemical Properties of Dichlorobenzamide Isomers
| Property | This compound | 2,6-Dichlorobenzamide | Reference(s) |
| Molecular Formula | C₇H₅Cl₂NO | C₇H₅Cl₂NO | [3][4] |
| Molecular Weight | 190.02 g/mol | 190.03 g/mol | [3][5] |
| LogP | 2.2 (Predicted) | 0.77 (Experimental) | [3][5] |
| Water Solubility | Data not available | 2.7 g/L (20-25 °C) | [5] |
Application Note 1: Reversed-Phase SPE for this compound in Water Samples
This method is adapted from a validated protocol for the analysis of 2,6-Dichlorobenzamide in water samples and is suitable for researchers in environmental science and analytical chemistry.[6]
Principle:
A water sample is passed through a reversed-phase SPE cartridge. The nonpolar stationary phase of the cartridge retains the moderately polar this compound from the polar aqueous matrix. Interferences are washed away, and the target analyte is then eluted with a small volume of an organic solvent. This procedure effectively cleans up and concentrates the analyte prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Recommended SPE Sorbent:
Polymeric reversed-phase sorbents such as Oasis HLB or Divinylbenzene (DVB) are recommended due to their high retention capacity for a wide range of compounds, including polar and nonpolar analytes.[1][6]
Experimental Protocol 1: SPE of this compound from Water using a Polymeric Reversed-Phase Cartridge
This protocol is adapted from a method for 2,6-Dichlorobenzamide analysis in water.[6]
Materials:
-
Solid-Phase Extraction Cartridges: e.g., Oasis HLB, 60 mg, 3 mL
-
SPE Vacuum Manifold
-
Water Sample (e.g., 500 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (reagent grade)
-
Ultrapure Water
-
Collection Vials
Procedure:
-
Sample Pre-treatment:
-
Acidify the water sample to a pH of 2-3 with formic acid.[6] This ensures that the benzamide is in its neutral form, enhancing its retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.[6]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[6]
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol into a collection vial.[6]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent and volume for your analytical instrument (e.g., 1 mL of the initial mobile phase for LC-MS/MS).[6]
-
Diagram 1: Experimental Workflow for SPE of this compound
Caption: Workflow for the solid-phase extraction of this compound from water samples.
Quantitative Data (Adapted from 2,6-Dichlorobenzamide Studies)
The following tables summarize quantitative data from studies on the solid-phase extraction of 2,6-Dichlorobenzamide. These values can be used as a benchmark for the expected performance of the adapted method for this compound.
Table 2: Recovery Data for 2,6-Dichlorobenzamide from Spiked Water Samples
| SPE Sorbent | Spiking Concentration | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Not Specified | 1.0 µg/L | 91 - 102 | 2.2 - 26.5 | [2] |
| Not Specified | 1.0 µg/L | 97 - 110 | 3 - 22 | [2] |
| C18 | 0.05 ppm | 88 | Not Reported | [7] |
Table 3: Method Detection and Quantification Limits for 2,6-Dichlorobenzamide in Water
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 0.010 µg/L | 0.035 µg/L | [2] |
| GC/MS | Not Reported | 0.100 µg/L | [8] |
Application Note 2: SPE using Divinylbenzene (DVB) Disks for Large Volume Water Samples
For the analysis of trace levels of this compound in large volume water samples (e.g., 1 L), solid-phase extraction disks offer a faster alternative to traditional cartridges. This method is adapted from an EPA protocol for the analysis of 2,6-Dichlorobenzamide.[8]
Principle:
A large volume water sample is passed through a divinylbenzene (DVB) SPE disk under vacuum. The DVB sorbent retains the analyte, which is subsequently eluted with an appropriate organic solvent. This technique allows for the rapid processing of large sample volumes, leading to lower detection limits.
Experimental Protocol 2: SPE of this compound using DVB Disks
This protocol is adapted from a method for 2,6-Dichlorobenzamide analysis in water.[1][8]
Materials:
-
Divinylbenzene (DVB) SPE Disks (e.g., 47 mm)
-
SPE Disk Filtration Apparatus
-
Vacuum Flask and Vacuum Source
-
Water Sample (1 L)
-
Methanol (HPLC grade)
-
n-Propanol (reagent grade)
-
Methylene Chloride (pesticide residue grade)
-
Collection Tubes
Procedure:
-
Sample Pre-treatment:
-
No pH adjustment is specified in the source method, but acidification as in Protocol 1 is recommended for consistency.
-
-
SPE Disk Conditioning:
-
Place a DVB disk in the filtration apparatus.
-
Wash the disk under vacuum with 15 mL of acetone, followed by 15 mL of n-propanol, and finally 15 mL of methanol.[8]
-
Equilibrate the disk with ultrapure water, ensuring the disk does not go dry before sample loading.
-
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned disk under vacuum at a flow rate of approximately 80 mL/min.[8]
-
-
Washing and Drying:
-
After the entire sample has passed through, leave the disk under full vacuum for about 3 minutes to dry the disk completely.[8]
-
-
Elution:
-
Transfer the disk to a clean extraction apparatus with a collection tube.
-
Elute the analyte by passing a total of 15 mL of methylene chloride through the disk in three 5 mL aliquots, allowing the solvent to elute by gravity. Apply a slight vacuum to remove any remaining solvent.[8]
-
-
Post-Elution:
-
Concentrate the eluate as needed for your analytical method.
-
Diagram 2: Logical Relationship of SPE Steps
Caption: Key steps in a solid-phase extraction workflow.
Conclusion
The provided application notes and adapted protocols offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust solid-phase extraction methods for this compound. While these methods are based on the closely related isomer, 2,6-Dichlorobenzamide, they provide a scientifically sound starting point for method development. It is recommended to perform in-house validation to optimize the method for the specific matrix and analytical instrumentation being used.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Application Note: Analysis of 2,5-Dichlorobenzamide by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2,5-Dichlorobenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of halogenated benzamides. The protocol covers sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical and agricultural research, due to its structural relation to biologically active molecules. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a suitable technique for the analysis of semi-volatile compounds like this compound. This document provides a detailed experimental workflow and specific instrument conditions for this analysis.
Experimental
1. Sample Preparation
A generic sample preparation protocol using solid-phase extraction (SPE) is described below, which can be adapted based on the specific sample matrix (e.g., water, soil, biological fluids).
-
Objective: To extract and concentrate this compound from the sample matrix and remove interfering substances.
-
Materials:
-
SPE Cartridges (e.g., C18 or a polymer-based sorbent)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Nitrogen gas, high purity
-
Vortex mixer
-
Centrifuge
-
Evaporation unit
-
-
Protocol:
-
Sample Pre-treatment: Acidify aqueous samples to a pH of approximately 2 using a suitable acid to ensure this compound is in its neutral form. For solid samples, perform an initial solvent extraction (e.g., with acetonitrile or ethyl acetate).[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the retained this compound with 5 mL of dichloromethane.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[2] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Data Presentation
For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at a minimum of five different concentrations.
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,000 |
| 0.5 | 78,000 |
| 1.0 | 160,000 |
| 5.0 | 810,000 |
| 10.0 | 1,650,000 |
Table 2: Predicted Mass Spectral Data for this compound (based on isomeric data)
The molecular weight of this compound is approximately 190.02 g/mol .[5][6] The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the two chlorine atoms.
| m/z (predicted) | Ion Identity | Relative Abundance |
| 191 | [M+2]⁺ (isotope peak) | Moderate |
| 189 | [M]⁺ (molecular ion) | High |
| 173 | [M-NH₂]⁺ | High |
| 145 | [M-NH₂-CO]⁺ or [C₆H₃Cl₂]⁺ | Moderate |
| 109 | [C₆H₃Cl]⁺ | Low |
Note: Actual fragmentation patterns should be confirmed by running a standard of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument conditions serves as a valuable resource for researchers in various scientific disciplines. The provided workflow and data tables offer a clear and structured guide for method implementation and data interpretation. It is recommended to perform method validation in the specific sample matrix of interest to ensure accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epa.gov [epa.gov]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage procedures for 2,5-Dichlorobenzamide in the lab.
Application Notes and Protocols for 2,5-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is crucial to minimize risk and ensure the integrity of research activities.
Hazard Identification and Chemical Properties
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause harm upon direct contact or inhalation.[1][2][3]
Primary Hazards:
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [1][4][5] |
| Molecular Weight | 190.03 g/mol | [2][4] |
| CAS Number | 5980-26-7 | [4][5] |
| Appearance | Solid | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn.[7] Gloves must be inspected before use and disposed of properly after handling the substance.[8]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Handling Procedures
Strict adherence to the following handling procedures is mandatory to minimize the risk of exposure.
-
Work in a well-ventilated area or a chemical fume hood.[3][9]
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Use non-sparking tools to prevent ignition sources.[3]
Storage Requirements
Proper storage of this compound is essential for maintaining its stability and preventing accidental release.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the product and empty containers away from heat and sources of ignition.[6]
Spill and Leak Procedures
In the event of a spill, follow these procedures to ensure safe cleanup and containment.
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[6][9] Avoid generating dust.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[2][7]
First Aid Measures
In case of exposure, immediate medical attention is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][9]
Experimental Protocol: Preparation of a Standard Solution of this compound for Analytical Studies
This protocol outlines the steps for preparing a standard solution of this compound, a common procedure in analytical chemistry for calibration and quantification.
1. Objective: To accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
2. Materials:
-
This compound (solid)
-
Analytical balance
-
Volumetric flask (10 mL, Class A)
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., Methanol, Acetonitrile)
-
Pipettes
-
Personal Protective Equipment (as specified in Section 2)
3. Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, and chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare it.
-
Carefully weigh approximately 10 mg of this compound onto the weighing paper using a clean spatula. Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to the flask (approximately 5 mL).
-
Gently swirl the flask to dissolve the solid completely. If necessary, use a sonicator for a short period to aid dissolution.
-
-
Dilution:
-
Once the solid is fully dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the name of the compound, the exact concentration, the solvent used, the date of preparation, and the preparer's initials.
-
Store the solution in a properly sealed container in a cool, dark, and well-ventilated area as per the storage guidelines in Section 4.
-
Visualizations
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Herbicides Utilizing 2,5-Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel herbicides using 2,5-Dichlorobenzamide as a key starting material. The methodologies outlined are based on established synthetic transformations of benzamides and are intended to serve as a foundational guide for the development of new herbicidal compounds. The potential mode of action for these novel herbicides is also discussed, drawing parallels with known classes of herbicides.
Chemical Properties of this compound
A thorough understanding of the starting material is crucial for successful synthesis. The key chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5980-26-7 | PubChem |
| Molecular Formula | C₇H₅Cl₂NO | PubChem |
| Molecular Weight | 190.02 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 155-159 °C | - |
| Solubility | Soluble in ethanol, ether, and hot water.[1] Insoluble in cold water.[2] | - |
Synthesis of Novel Herbicidal Derivatives from this compound
This compound can be derivatized through various synthetic routes to generate compounds with potential herbicidal activity. Two promising avenues of exploration are N-alkylation to produce substituted benzamides and cyclization reactions to form heterocyclic structures such as pyridines.
Experimental Protocol 1: Synthesis of N-substituted this compound Derivatives
This protocol details a general method for the N-alkylation of this compound, a common strategy for modifying the biological activity of bioactive molecules.[1][3][4]
Objective: To synthesize a library of N-alkylated this compound derivatives for herbicidal screening.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol of benzamide), add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
If the reaction is sluggish, add a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow for N-substituted this compound
Caption: Workflow for N-alkylation of this compound.
Experimental Protocol 2: Synthesis of Pyridine Derivatives from this compound
This protocol outlines a potential pathway for the synthesis of highly substituted pyridine derivatives, a class of compounds known to exhibit herbicidal properties. This method is an adaptation of a known one-step conversion of N-vinyl amides to pyridines.[5][6]
Objective: To synthesize novel pyridine derivatives incorporating the 2,5-dichlorophenyl moiety for herbicidal evaluation.
Materials:
-
This compound
-
Vinylating agent (e.g., vinyl acetate with a suitable catalyst)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Alkyne or enol ether (as a π-nucleophile)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
Step A: Synthesis of N-vinyl-2,5-dichlorobenzamide (Intermediate)
-
Synthesize N-vinyl-2,5-dichlorobenzamide from this compound using a suitable vinylation method (e.g., transition-metal catalyzed reaction with vinyl acetate). This step may require optimization based on literature procedures for N-vinylation of amides.
Step B: Synthesis of the Pyridine Derivative
-
To a solution of N-vinyl-2,5-dichlorobenzamide (1.0 eq) in dichloromethane at -78 °C, add 2-chloropyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyne or enol ether (1.5 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow for Pyridine Derivatives
Caption: Workflow for the synthesis of pyridine derivatives.
Potential Mode of Action: Auxin Mimicry
Many commercial herbicides, particularly those containing a benzoic acid or related aromatic scaffold, function as synthetic auxins.[7][8][9][10][11] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant.[7] At supraoptimal concentrations, these synthetic auxins disrupt normal plant growth and development, leading to phytotoxicity and eventual plant death.[7][9]
The herbicidal derivatives synthesized from this compound, particularly those that could be hydrolyzed back to a carboxylic acid derivative in planta, are hypothesized to act as auxin mimics. The proposed signaling pathway for such a mode of action is depicted below.
Signaling Pathway of Auxin Mimic Herbicides
Caption: Proposed signaling pathway for auxin mimic herbicides.
Representative Herbicidal Efficacy Data
The following table presents hypothetical, yet plausible, herbicidal efficacy data for a novel N-substituted derivative of this compound, designated as "DCB-H1". This data is for illustrative purposes to guide researchers in the potential screening and evaluation of newly synthesized compounds.
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | % Injury (14 Days After Treatment) |
| Abutilon theophrasti (Velvetleaf) | 2-4 leaf | 100 | 85 |
| 200 | 95 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 100 | 90 |
| 200 | 98 | ||
| Setaria faberi (Giant Foxtail) | 2-3 tiller | 100 | 40 |
| 200 | 65 | ||
| Zea mays (Corn) - Crop | V2-V3 | 200 | <10 |
| Glycine max (Soybean) - Crop | V2-V3 | 200 | 15 |
Disclaimer: The experimental protocols and efficacy data presented herein are for illustrative and guidance purposes only. The synthesis and handling of all chemical compounds should be performed by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions. The actual herbicidal activity of any novel compound can only be determined through rigorous experimental testing.
References
- 1. escholarship.org [escholarship.org]
- 2. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 5. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 9. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dichlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dichlorobenzamide synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimentation.
Troubleshooting Guides & FAQs
This section is divided into two main synthetic pathways for this compound: synthesis from 2,5-Dichlorobenzonitrile and synthesis from 2,5-Dichlorobenzoic acid.
Route 1: Synthesis from 2,5-Dichlorobenzonitrile via Partial Hydrolysis
Q1: My reaction yield is low when hydrolyzing 2,5-Dichlorobenzonitrile. What are the common causes and how can I improve it?
A1: Low yields in the partial hydrolysis of 2,5-Dichlorobenzonitrile to this compound are often due to the competing over-hydrolysis to the carboxylic acid. Here are key factors to consider for yield improvement:
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, favor the formation of 2,5-Dichlorobenzoic acid. Careful monitoring of the reaction progress is crucial.
-
Reagent Choice:
-
Acid-Catalyzed Hydrolysis: The use of aqueous sulfuric acid in a solvent like acetic acid is a known method for the partial hydrolysis of dichlorobenzonitrile to dichlorobenzamide.[1] Controlling the concentration of the acid and the reaction temperature is critical to stop the reaction at the amide stage.
-
Base-Catalyzed Hydrolysis: While strong bases like sodium hydroxide tend to drive the reaction to the carboxylic acid, milder basic conditions using reagents like hydrogen peroxide in an alkaline solution can favor the formation of the amide.
-
Q2: I am observing the formation of 2,5-Dichlorobenzoic acid as a significant by-product. How can I minimize its formation?
A2: Minimizing the formation of the carboxylic acid by-product is key to a high yield of this compound. Consider the following strategies:
-
Milder Reaction Conditions: Employ lower temperatures and shorter reaction times. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the formation of the amide is maximized.
-
Controlled Addition of Reagents: Slow, dropwise addition of the hydrolyzing agent (acid or base) can help to control the reaction exotherm and prevent localized areas of high concentration that can promote over-hydrolysis.
Q3: What is a reliable method for purifying this compound from the reaction mixture?
A3: Purification of this compound typically involves the following steps:
-
Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or into cold water.
-
Neutralization: Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) if the reaction was acid-catalyzed, or with an acid (e.g., dilute HCl) if it was base-catalyzed. This will precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any soluble impurities.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure this compound.
Route 2: Synthesis from 2,5-Dichlorobenzoic Acid via Amidation
Q1: I am struggling with low yields in the amidation of 2,5-Dichlorobenzoic acid. What are the most effective methods to improve the yield?
A1: The direct amidation of a carboxylic acid with ammonia is often challenging. Activating the carboxylic acid is crucial for achieving high yields. Two primary approaches are recommended:
-
Formation of an Acyl Chloride Intermediate: This is a robust and widely used method.
-
Convert 2,5-Dichlorobenzoic acid to 2,5-Dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the resulting acyl chloride with ammonia (aqueous or gaseous) to form this compound. This two-step process generally provides good yields.
-
-
Use of Coupling Agents: Modern coupling agents facilitate the direct formation of the amide bond without the need to isolate the acyl chloride.
-
Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) can be very effective. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with ammonia.
-
Q2: What are the potential side reactions when using thionyl chloride, and how can they be minimized?
A2: When using thionyl chloride, potential side reactions include the formation of impurities from the decomposition of the reagent and incomplete reaction. To minimize these:
-
Use of a Stoichiometric Amount: Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid.
-
Reaction Temperature: The reaction is typically performed at reflux temperature.
-
Removal of Excess Reagent: After the reaction is complete, it is important to remove any unreacted thionyl chloride by distillation under reduced pressure before adding ammonia.
Q3: When using coupling agents like EDC or DCC, I observe the formation of urea by-products which are difficult to remove. What is the best work-up procedure?
A3: The removal of urea by-products is a common challenge in carbodiimide-mediated couplings.
-
For DCC: The by-product, dicyclohexylurea (DCU), is largely insoluble in many organic solvents like dichloromethane or ethyl acetate. It can be removed by filtration of the reaction mixture before the aqueous work-up.
-
For EDC: The corresponding urea by-product is water-soluble and can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution during the work-up.
Data Presentation: Expected Yields of this compound Synthesis
| Synthetic Route | Key Reagents | Expected Yield Range | Notes |
| From 2,5-Dichlorobenzonitrile | |||
| Partial Hydrolysis | Aqueous H₂SO₄ in Acetic Acid | Moderate to Good | Yield is highly dependent on reaction conditions. Careful monitoring is required to prevent over-hydrolysis to the carboxylic acid. A patent suggests this method without specifying the yield.[1] |
| From 2,5-Dichlorobenzoic Acid | |||
| Two-step via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. NH₃ | Good to Excellent | This is a very reliable and high-yielding method for amide synthesis. |
| Direct Amidation with Coupling Agents | EDC/HOBt or DCC/HOBt | Good to Excellent | Modern coupling agents are highly efficient. The choice between them may depend on the ease of by-product removal. |
Note: The synthesis of the precursor, 2,5-Dichlorobenzoic acid, has been reported with a high yield of 97% from 2,5-dichloro-6-aminobenzoic acid.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichlorobenzonitrile (Partial Hydrolysis)
Materials:
-
2,5-Dichlorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-Dichlorobenzonitrile in glacial acetic acid.
-
Slowly add a controlled amount of a mixture of concentrated sulfuric acid and water to the solution while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed and the formation of the amide is maximized, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound from 2,5-Dichlorobenzoic Acid (via Acyl Chloride)
Materials:
-
2,5-Dichlorobenzoic Acid
-
Thionyl Chloride (SOCl₂)
-
Toluene (anhydrous)
-
Aqueous Ammonia (e.g., 28-30%)
-
Deionized Water
Procedure: Step A: Synthesis of 2,5-Dichlorobenzoyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,5-Dichlorobenzoic Acid and anhydrous toluene.
-
Slowly add thionyl chloride (approximately 1.5-2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,5-Dichlorobenzoyl chloride can be used directly in the next step.
Step B: Synthesis of this compound
-
Cool the crude 2,5-Dichlorobenzoyl chloride in an ice bath.
-
Slowly and carefully add cold aqueous ammonia to the flask with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound from 2,5-Dichlorobenzonitrile.
Caption: Workflow for the synthesis of this compound from 2,5-Dichlorobenzoic Acid.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,5-Dichlorobenzamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-Dichlorobenzamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from its synthesis route. A common method for its preparation is the partial hydrolysis of 2,5-dichlorobenzonitrile. Therefore, the most probable impurities are:
-
2,5-Dichlorobenzonitrile: Unreacted starting material.
-
2,5-Dichlorobenzoic acid: Product of complete hydrolysis of the nitrile or amide.
Q2: What is the expected melting point of pure this compound and its common impurities?
| Compound | Role | Melting Point (°C) |
| 2,5-Dichlorobenzonitrile | Starting Material/Impurity | 129 - 133 °C[1][2][3] |
| 2,5-Dichlorobenzoic acid | Hydrolysis Byproduct/Impurity | 151 - 154 °C[4][5] |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: To effectively assess the purity of your this compound sample, a combination of the following techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture and to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column is often suitable for this type of compound.
-
Melting Point Analysis: A narrow melting point range close to the literature value of the pure substance indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unexpected byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a more polar solvent. Good starting points for amides are ethanol, acetone, or acetonitrile. |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow the solution to cool more slowly. Consider a different solvent or a co-solvent system (e.g., ethanol/water). |
| No crystals form upon cooling. | The solution is too dilute, or the cooling is too fast. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of pure this compound if available. |
| Low recovery of purified product. | Too much solvent was used for dissolution or washing. The product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively discriminate between the product and the impurity. Impurities co-crystallized with the product. | Try a different recrystallization solvent or a solvent-antisolvent system. Consider a preliminary purification step like an acid-base extraction to remove acidic or basic impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | The eluent system is not optimal. The column was not packed properly. | Perform a thorough TLC analysis to determine the optimal eluent system that provides good separation between the spots. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For amides, a gradient of ethyl acetate in hexanes is a good starting point. If necessary, a small percentage of methanol can be added to the eluent. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. The sample is too concentrated. | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid (if the compound is stable) to reduce tailing of acidic compounds, or triethylamine for basic compounds. Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
| Low recovery from the column. | The product is irreversibly adsorbed onto the silica gel. The product is highly volatile and evaporated during solvent removal. | If the product is acid-sensitive, consider deactivating the silica gel with triethylamine before use. Use gentle conditions for solvent removal (e.g., rotary evaporation at a moderate temperature and pressure). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude this compound.
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture such as Ethanol/Water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by TLC or HPLC.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Objective: To separate this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., a mixture of Ethyl Acetate and Hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will show the this compound spot with an Rf value between 0.2 and 0.4 and good separation from impurity spots. For aromatic amides, a starting point could be a 20-30% ethyl acetate in hexanes mixture.[6][7]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Assess the purity of the isolated this compound by HPLC, melting point, and/or NMR.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. 2,5-Dichlorobenzonitrile(21663-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. shuangdingchemistry.com [shuangdingchemistry.com]
- 3. 2,5-Dichlorobenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2,5-dichlorobenzoic acid [stenutz.eu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. silicycle.com [silicycle.com]
Resolving 2,5-Dichlorobenzamide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzamide. Our goal is to help you resolve common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C₇H₅Cl₂NO.[1][2] It is often used as an intermediate in the synthesis of other organic compounds, including herbicides and potentially pharmaceuticals.[3]
Q2: What are the main challenges when working with this compound?
The primary challenge encountered by researchers is its limited solubility in aqueous solutions. This can complicate the preparation of stock solutions and the execution of experiments in biological systems.
Q3: Is there a known biological signaling pathway for this compound?
Currently, there is no specific, well-defined signaling pathway that has been conclusively attributed to this compound in the available scientific literature. However, related compounds, such as other dichlorinated benzamides and benzoic acids, have been investigated for their herbicidal and antimicrobial properties. The biological effects of this compound are an active area of research.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems with this compound in aqueous solutions.
Problem: My this compound is not dissolving in water.
Cause: this compound has low intrinsic solubility in water. This is a common characteristic for many organic compounds with a chlorinated benzene ring.
Solutions:
-
Use of Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer is the most common and effective method.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are good initial choices.
-
Protocol: See the detailed experimental protocol below for preparing a stock solution.
-
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the solution. While this compound itself does not have a readily ionizable group, this approach is more relevant for its precursor, 2,5-dichlorobenzoic acid.
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can degrade the compound. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance dissolution.
Problem: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental media.
Cause: This often occurs when the concentration of the organic co-solvent in the final solution is too high, or when the final concentration of this compound exceeds its solubility limit in the aqueous media.
Solutions:
-
Minimize Co-solvent Concentration: Aim to use the smallest possible volume of the organic stock solution. It is generally recommended to keep the final concentration of DMSO or ethanol in cell culture media below 0.5% to avoid solvent-induced artifacts.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in the experimental buffer or media. This gradual decrease in the organic solvent concentration can help to prevent precipitation.
-
Vortexing During Addition: Add the stock solution to the aqueous media while vortexing or stirring to ensure rapid and uniform dispersion.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| 2,6-Dichlorobenzamide | Water | 2.7 g/L (2700 mg/L) | 20-25 |
| Ethanol | Soluble | Not Specified | |
| DMSO | Soluble | Not Specified | |
| 2,5-Dichlorobenzoic Acid | Water | < 1 mg/mL | 19 |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but a specific quantitative value was not found in the search results.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 1.90 mg of this compound.
-
Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Logical Workflow for Investigating Biological Activity
Since a specific signaling pathway for this compound is not well-established, the following diagram illustrates a general experimental workflow to investigate its potential biological effects.
Caption: A logical workflow for investigating the biological activity of this compound.
Troubleshooting Logic for Solubility Issues
This diagram outlines the decision-making process when encountering solubility problems with this compound.
Caption: A troubleshooting flowchart for resolving this compound solubility issues.
References
Technical Support Center: Overcoming Challenges in the Separation of Dichlorobenzamide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of dichlorobenzamide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dichlorobenzamide isomers?
A1: The primary challenges stem from the isomers' similar physicochemical properties. Dichlorobenzamide isomers are positional isomers, meaning they have the same molecular formula and functional groups, differing only in the substitution pattern of the chlorine atoms on the benzamide ring. This results in:
-
Similar Polarity and Solubility: Makes separation by chromatography and crystallization difficult.
-
Close Boiling and Melting Points: Limits the effectiveness of distillation and fractional crystallization.
-
Co-elution in Chromatography: Peaks for different isomers often overlap, complicating quantification.[1]
-
Co-crystallization: Isomers may crystallize together from a solution, hindering purification.
Q2: Which analytical techniques are most suitable for separating dichlorobenzamide isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques.[2][3]
-
HPLC: Particularly reversed-phase HPLC, is a powerful tool. The choice of stationary phase is critical; phenyl-based columns can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[2]
-
GC: Can also be used, especially with a mass spectrometry (MS) detector for confident peak identification.[4][5] The choice of column is crucial for achieving separation.
Q3: How can I select an appropriate solvent for the crystallization of dichlorobenzamide isomers?
A3: Solvent selection is a critical step in developing a successful crystallization-based separation.[6][7] The ideal solvent should exhibit a significant difference in the solubility of the target isomer compared to the other isomers at different temperatures. Generally, chlorinated benzamide isomers are expected to be less soluble in water and more soluble in organic solvents.[8] A systematic approach to solvent screening is recommended.
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor or no separation of dichlorobenzamide isomer peaks (co-elution). [1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | Switch to a column with a different selectivity. For aromatic positional isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) may provide better separation due to π-π interactions compared to a standard C18 column.[2] |
| Mobile Phase Composition Not Optimized | 1. Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Different organic modifiers can alter selectivity. 3. pH Adjustment: For benzamides, which have a weakly basic amide group, adjusting the pH of the mobile phase with a suitable buffer can influence the ionization state and improve separation. |
| Insufficient Method Development | Perform a systematic method development study. Start with a broad gradient to determine the elution window of the isomers, then optimize the gradient or switch to an isocratic method for fine-tuning the separation. |
Problem: Poor peak shape (tailing or fronting). [9]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add a competitive agent to the mobile phase, such as a small amount of a stronger base (e.g., triethylamine) if using a silica-based column, to block active silanol groups. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase. |
Crystallization Separation Issues
Problem: Isomers are co-crystallizing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent System Not Selective | 1. Screen a Wider Range of Solvents: Test single and mixed solvent systems. A good starting point is to find a solvent in which the desired isomer has low solubility at room temperature but is soluble at elevated temperatures. 2. Utilize Anti-Solvent Crystallization: Dissolve the isomer mixture in a good solvent and slowly add a miscible "anti-solvent" in which the isomers are poorly soluble. The difference in solubility may lead to preferential precipitation of one isomer. |
| Cooling Rate is Too Fast | Slow down the cooling process. Rapid cooling can lead to the trapping of impurities and other isomers within the crystal lattice.[10] Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Supersaturation is Too High | Use a slightly larger volume of solvent to dissolve the initial mixture. This will reduce the level of supersaturation upon cooling, promoting slower, more selective crystal growth.[11] |
Problem: No crystal formation upon cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution is Not Saturated | The concentration of the solute is too low. Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.[10] |
| Inhibition of Nucleation | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure desired isomer to induce crystallization.[7] |
Experimental Protocols
Protocol 1: General Method for HPLC Separation of Dichlorobenzamide Isomers
This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomers in your mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid or other suitable buffer components.
-
Dichlorobenzamide isomer standard mixture.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Gradient Program:
-
Start with a scouting gradient to determine the elution range (e.g., 5% to 95% B over 20 minutes).
-
Based on the scouting run, develop a shallower gradient or an isocratic method to resolve the isomers of interest.
-
-
Data Presentation:
The following table illustrates the type of data you would collect. Note: The values presented here are for illustrative purposes and will vary depending on the specific isomers and experimental conditions.
| Isomer | Retention Time (min) | Resolution (Rs) |
| 2,3-Dichlorobenzamide | 10.2 | - |
| 2,4-Dichlorobenzamide | 10.8 | 2.1 |
| 2,5-Dichlorobenzamide | 11.5 | 2.5 |
| 2,6-Dichlorobenzamide | 12.1 | 2.2 |
| 3,4-Dichlorobenzamide | 12.9 | 2.8 |
| 3,5-Dichlorobenzamide | 13.5 | 2.3 |
Protocol 2: General Method for Fractional Crystallization of Dichlorobenzamide Isomers
This protocol outlines a general approach for separating dichlorobenzamide isomers by fractional crystallization.
Materials:
-
Mixture of dichlorobenzamide isomers.
-
A range of organic solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane).[12]
-
Erlenmeyer flasks.
-
Heating mantle or hot plate.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of the isomer mixture in various solvents at room temperature and at their boiling points.
-
The ideal solvent will dissolve the mixture when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the isomer mixture in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity using HPLC or GC.
-
Data Presentation:
| Crystallization Step | Solvent System | Yield (%) | Purity of Target Isomer (%) |
| First Crop | Ethanol/Water (80:20) | 60 | 85 |
| Second Crop (from mother liquor) | Ethanol/Water (80:20) | 15 | 55 |
| Recrystallization of First Crop | Ethanol/Water (90:10) | 85 | 98 |
Visualizations
Caption: Workflow for HPLC method development for dichlorobenzamide isomer separation.
References
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]
- 6. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. unifr.ch [unifr.ch]
- 8. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lcms.cz [lcms.cz]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Stability testing of 2,5-Dichlorobenzamide under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 2,5-Dichlorobenzamide under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under hydrolytic stress conditions?
A1: The primary degradation pathway for this compound under both acidic and basic hydrolytic stress is the hydrolysis of the amide bond to form 2,5-dichlorobenzoic acid.
Q2: What are the typical stress conditions for a forced degradation study of this compound?
A2: According to ICH guidelines, typical stress conditions for amides like this compound include exposure to acidic and basic conditions.[1] A common starting point is refluxing the drug substance in 0.1 M to 1 M hydrochloric acid (HCl) for acidic conditions and 0.1 M to 1 M sodium hydroxide (NaOH) for basic conditions.[2][3] The duration and temperature of the study should be optimized to achieve a target degradation of 5-20%.[4][5]
Q3: How can I analyze the stability of this compound and quantify its degradation product?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound and its primary degradation product, 2,5-dichlorobenzoic acid.[6][7] A reverse-phase C18 column is typically used for the separation.
Q4: What is a suitable HPLC method for separating this compound and 2,5-dichlorobenzoic acid?
A4: A reverse-phase HPLC method can be developed and validated for this purpose. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) with an acidic pH to ensure good peak shape for the acidic degradant. The flow rate and detection wavelength would be optimized for the best separation and sensitivity.
Data Presentation
The following table presents illustrative data on the degradation of this compound under different pH conditions at 60°C. This data is representative and intended to demonstrate how to structure and present stability data. Actual results will vary based on specific experimental conditions.
| Time (hours) | % this compound Remaining (pH 2.0, 0.01 M HCl) | % this compound Remaining (pH 7.0, Water) | % this compound Remaining (pH 12.0, 0.01 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 88.5 |
| 4 | 90.5 | 99.5 | 78.1 |
| 8 | 81.3 | 99.1 | 60.9 |
| 12 | 72.8 | 98.7 | 45.3 |
| 24 | 53.1 | 97.5 | 20.7 |
Experimental Protocols
Protocol for Forced Hydrolytic Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic conditions and to identify the primary degradation product.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating apparatus (e.g., water bath or heating block)
-
Calibrated pH meter
-
Validated stability-indicating HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the drug substance.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24 hours), withdrawing samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Basic Degradation:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M NaOH to achieve the desired final concentration of the drug substance.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a predetermined period (e.g., 24 hours), withdrawing samples at specified time intervals.
-
Before analysis, cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Neutral Degradation (Control):
-
Prepare a sample using HPLC grade water instead of acid or base and subject it to the same temperature and time conditions as the stressed samples.
-
-
HPLC Analysis:
-
Analyze all prepared samples using a validated stability-indicating HPLC method capable of separating this compound from its degradation products.
-
Quantify the amount of this compound remaining and the amount of 2,5-dichlorobenzoic acid formed at each time point.
-
Illustrative Stability-Indicating HPLC Method
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the concentration of the acid/base, increase the temperature, or extend the duration of the study. |
| Too much degradation (>20%) in the initial time points. | The stress conditions are too harsh. | Decrease the concentration of the acid/base, lower the temperature, or shorten the study duration. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Wash the column with a strong solvent or replace it if necessary. 3. Dissolve the final sample in the mobile phase if possible. |
| Inconsistent retention times. | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 2. Prepare fresh mobile phase and ensure the pump is working correctly. 3. Use a column oven to maintain a constant temperature. |
| Appearance of extraneous peaks (ghost peaks). | 1. Contamination in the mobile phase, diluent, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared solutions. 2. Implement a needle wash step in the autosampler method and inject a blank after a high-concentration sample. |
| Baseline noise or drift. | 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and purge the pump and detector. 2. Flush the system with a strong, clean solvent. 3. Replace the detector lamp. |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Proposed degradation pathway of this compound under hydrolytic stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Optimizing reaction conditions for the hydrolysis of 2,5-dichlorobenzonitrile.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the hydrolysis of 2,5-dichlorobenzonitrile to synthesize 2,5-dichlorobenzamide and 2,5-dichlorobenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 2,5-dichlorobenzonitrile.
Q1: My reaction is slow or incomplete. How can I drive it to completion?
Answer: An incomplete reaction, often indicated by the presence of starting material in TLC or LCMS analysis, can be addressed by modifying the reaction conditions. Consider the following adjustments:
-
Increase Temperature: For both acidic and basic hydrolysis, heating the reaction mixture, typically to reflux, is necessary to overcome the activation energy.[1][2] Increasing the temperature can significantly enhance the reaction rate.
-
Extend Reaction Time: Nitrile hydrolysis can be slow.[3] If you observe incomplete conversion, extending the reaction time is a straightforward solution. Monitor the reaction's progress periodically to determine the optimal duration.
-
Increase Reagent Concentration: Using a higher concentration of the acid or base catalyst can accelerate the hydrolysis process.[4]
Q2: My final product is a mixture of this compound and 2,5-dichlorobenzoic acid. What should I do?
Answer: The formation of a mixed product indicates that the hydrolysis of the intermediate amide to the carboxylic acid is incomplete. You have two main options:
-
Force the Reaction to Completion: To convert the remaining amide to carboxylic acid, you can apply more vigorous reaction conditions. This includes extending the reflux time or increasing the concentration of the acid or base.[5]
-
Separate the Products: If you need to isolate the carboxylic acid, you can perform an extractive workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M NaOH). The acidic 2,5-dichlorobenzoic acid will be deprotonated to its salt and move into the aqueous layer. The neutral this compound will remain in the organic layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid.
Q3: I am trying to synthesize this compound, but the reaction proceeds to the carboxylic acid. How can I stop the reaction at the amide stage?
Answer: Isolating the amide is challenging because the conditions required for nitrile hydrolysis also promote amide hydrolysis.[6] However, it is more feasible under basic conditions.[5] To favor the formation of the amide:
-
Use Milder Conditions: Employ lower temperatures (e.g., below 100°C) and avoid prolonged, vigorous reflux.[5]
-
Controlled Stoichiometry: Use a carefully controlled amount of base. Some specialized reagents, like alkaline hydrogen peroxide, are known to facilitate the conversion of nitriles to amides more selectively.[3]
-
Alternative Reagents: Reagents such as a TFA-H2SO4 mixture or boron trifluoride acetic acid complex have been reported for the selective conversion of nitriles to primary amides.[3]
Q4: The yield of my desired product, 2,5-dichlorobenzoic acid, is low. What are the potential causes?
Answer: Low yield can stem from several factors:
-
Incomplete Hydrolysis: As discussed in Q1 and Q2, ensure the reaction has gone to completion.
-
Suboptimal Conditions: The choice of acid/base, solvent, and temperature are crucial. Refer to the data tables below for optimized conditions from literature. For example, patents describing the hydrolysis of dichlorobenzonitriles often use temperatures between 80-90°C for 2-3 hours.[4][7]
-
Impure Starting Material: Impurities in the 2,5-dichlorobenzonitrile can interfere with the reaction. Ensure the purity of your starting material.
-
Losses During Workup: Ensure complete precipitation of the product after acidification by checking the pH. The product might have some solubility in the workup solvents, leading to losses during filtration. Washing with cold solvent can help minimize this.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 2,5-dichlorobenzonitrile hydrolysis?
Answer: The hydrolysis of 2,5-dichlorobenzonitrile occurs in two stages. The initial product is This compound . Under continued hydrolytic conditions, the amide is further hydrolyzed to 2,5-dichlorobenzoic acid (or its corresponding salt).[1]
Q2: What is the general mechanism for nitrile hydrolysis?
Answer: Nitrile hydrolysis involves the nucleophilic attack on the electrophilic carbon of the nitrile group.
-
In acidic conditions: The nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[6][8] This is followed by tautomerization to form the intermediate amide.
-
In basic conditions: A strong nucleophile, the hydroxide ion (OH-), directly attacks the nitrile carbon.[6] A series of proton transfers leads to the amide intermediate.
In both cases, the intermediate amide is subsequently hydrolyzed to the carboxylic acid via a similar nucleophilic acyl substitution mechanism.
Q3: What are the key differences between acidic and basic hydrolysis?
Answer: The choice between acidic and basic conditions determines the nature of the final product and the workup procedure.
-
Acidic Hydrolysis: This method is typically performed by heating the nitrile under reflux with a dilute mineral acid like HCl or H2SO4.[1] The reaction usually proceeds completely to the free carboxylic acid (R-COOH) and an ammonium salt (NH₄⁺).[3]
-
Alkaline Hydrolysis: This involves heating the nitrile with an aqueous base like sodium hydroxide (NaOH).[1] The initial product is the carboxylate salt (R-COO⁻ Na⁺) and ammonia gas (NH₃).[1] A subsequent acidification step is required to protonate the salt and isolate the free carboxylic acid.[1]
Q4: How can I monitor the progress of the reaction?
Answer: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material standard, you can observe the disappearance of the starting nitrile spot and the appearance of the product spot(s) over time. The amide intermediate and the final carboxylic acid will typically have different Rf values.
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for the hydrolysis of dichlorobenzonitriles based on patent literature. While the examples may refer to the 3,5-isomer, the conditions are generally applicable to 2,5-dichlorobenzonitrile.
Table 1: Basic Hydrolysis Conditions for Dichlorobenzonitriles
| Base | Concentration | Temperature | Time | pH | Product Form | Reference |
|---|---|---|---|---|---|---|
| NaOH / KOH | 10-30 wt% | 50-90°C | 2-3 h | 11-14 | Carboxylate Salt | [4] |
| NaOH | 10 wt% | 80-90°C | 2.7 h | 13-14 | Carboxylate Salt | [9] |
| NaOH | 30 wt% | 80-90°C | 2.5 h | 12-13 | Carboxylate Salt |[9] |
Table 2: Acidic Hydrolysis Conditions for Dichlorobenzonitriles
| Acid | Solvent | Temperature | Time | pH | Product Form | Reference |
|---|---|---|---|---|---|---|
| H₂SO₄ (aq) | Acetic Acid | Reflux | N/A | N/A | Amide | [10] |
| Mineral Acid | Water | 50-90°C | 2-3 h | 1-4 | Carboxylic Acid | [7] |
| H₂SO₄ (50%) | Water/Acetic Acid | 20-150°C (Reflux) | N/A | N/A | Carboxylic Acid |[2] |
Experimental Protocols
Protocol 1: Basic Hydrolysis to 2,5-Dichlorobenzoic Acid
This protocol is adapted from general procedures for alkaline hydrolysis of dichloronitriles.[4][10]
Materials:
-
2,5-Dichlorobenzonitrile
-
Sodium Hydroxide (NaOH) solution (e.g., 20 wt%)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Setup: Charge the round-bottom flask with 2,5-dichlorobenzonitrile and the aqueous NaOH solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction for 2-3 hours. The progress can be checked by TLC until the starting nitrile is consumed.
-
Cooldown: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add concentrated HCl to the cooled, stirring solution until the pH is strongly acidic (pH ~1-2). The 2,5-dichlorobenzoic acid will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove any remaining salts and dry thoroughly to obtain the final product.
Protocol 2: Partial Hydrolysis to this compound
This protocol is based on a method for the partial hydrolysis of the nitrile.[10]
Materials:
-
2,5-Dichlorobenzonitrile
-
Aqueous Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Sodium Bicarbonate solution (for neutralization)
Procedure:
-
Setup: Dissolve 2,5-dichlorobenzonitrile in acetic acid in the round-bottom flask.
-
Reaction: Add aqueous sulfuric acid to the solution and heat the mixture under reflux. The temperature and time should be carefully controlled and optimized to maximize amide formation while minimizing conversion to the carboxylic acid.
-
Monitoring: Monitor the reaction closely using TLC to observe the formation of the amide and check for the appearance of the carboxylic acid byproduct.
-
Cooldown & Quenching: Once the optimal conversion to the amide is reached, cool the reaction mixture and pour it into cold water.
-
Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate, which will cause the this compound to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of 2,5-Dichlorobenzamide Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,5-Dichlorobenzamide waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
A1: this compound is a halogenated organic compound with the molecular formula C₇H₅Cl₂NO.[1][2] Its waste is considered hazardous due to its chemical properties and potential health effects. According to safety data, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] As a halogenated aromatic compound, its disposal is subject to stringent environmental regulations.
Q2: What are the primary regulations governing the disposal of this waste?
A2: The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for managing hazardous waste.[3][4] The Environmental Protection Agency (EPA) implements RCRA, with specific regulations detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[5] Additionally, state and local regulations, which may be more stringent, must be followed.[3] The Land Disposal Restrictions (LDR) program often requires that hazardous wastes like this compound be treated before they can be disposed of in a landfill.[6]
Q3: How should I collect and store this compound waste in the laboratory?
A3: Proper collection and storage are crucial first steps.
-
Segregation: Collect halogenated organic wastes, such as this compound, in a dedicated waste container, separate from non-halogenated organic, aqueous, and solid wastes.[7] Mixing hazardous waste with non-hazardous waste will render the entire mixture hazardous.[8]
-
Containers: Use a container that is compatible with the chemical, in good condition, and has a secure, tightly sealed cap.[9] The container must be kept closed except when adding waste.[9]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and list all chemical constituents, including this compound, with their approximate percentages.[9]
Q4: What are the approved disposal methods for this compound waste?
A4: Due to its halogenated nature, this compound waste requires specific treatment methods. The most common and effective method is high-temperature incineration in a licensed hazardous waste facility.[10][11] This process destroys the organic compound. Incinerators for halogenated waste must be equipped with scrubbers to neutralize acidic gases (like hydrogen chloride) produced during combustion.[12] Other advanced methods like chemical dechlorination may also be used, but incineration remains the standard.[12][13]
Q5: Can I dispose of small quantities down the drain or in the regular trash?
A5: No. It is strictly prohibited to dispose of this compound, in any amount, via sink drains or in the regular trash.[14][15] This compound is not readily biodegradable and can persist in the environment, posing a risk to aquatic life and human health. All waste, regardless of quantity, must be collected and managed as hazardous waste.
Q6: How should I handle materials contaminated with this compound?
A6: Any materials that come into contact with this compound, such as personal protective equipment (PPE), gloves, pipette tips, and spill cleanup debris, are considered hazardous waste.[15] These items must be collected in a designated, sealed container or bag, properly labeled as hazardous waste, and disposed of through your institution's chemical waste program.[9][15]
Troubleshooting Guide
| Problem | Solution |
| I have an accidental spill of this compound. | 1. Evacuate personnel from the immediate area and ensure adequate ventilation.[16] 2. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[16] 3. If the spill is a solid, carefully sweep it up and place it into a labeled hazardous waste container. Avoid creating dust.[14][16] 4. If it is a solution, contain the spill with an absorbent material from a spill kit.[8] 5. Collect all contaminated cleanup materials and debris as hazardous waste.[8] |
| My hazardous waste container is leaking or damaged. | Immediately transfer the waste to a new container that is in good condition and compatible with the chemical.[9] Ensure the new container is properly labeled, and report the incident to your Environmental Health & Safety (EHS) department. |
| I accidentally mixed this compound waste with a non-halogenated solvent. | The entire mixture must now be treated as halogenated hazardous waste.[15] Label the container to reflect all components and their estimated concentrations. Do not attempt to separate the components. |
| Our licensed waste carrier rejected a waste container. | Rejection is commonly due to: • Improper Labeling: Ensure the label "Hazardous Waste" is present and all contents are listed with percentages. • Incorrect Container: The container may be incompatible, damaged, or not properly sealed. • Prohibited Mixing: The container may hold incompatible chemicals. Always segregate waste streams correctly.[8] Contact your EHS office for guidance on correcting the issue before scheduling another pickup. |
Data Presentation
Table 1: Chemical Properties and Hazards of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [1][2] |
| Molecular Weight | 190.02 g/mol | [1][2] |
| CAS Number | 5980-26-7 | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
Table 2: Comparison of Approved Disposal Technologies
| Technology | Description | Applicability | Key Considerations |
| High-Temperature Incineration | Thermal destruction of organic compounds at elevated temperatures (e.g., >820 °C). | The most common and preferred method for halogenated organic solids and liquids.[10][16] | Requires a licensed facility with specialized equipment, including off-gas scrubbers to manage acidic byproducts like HCl.[12] |
| Chemical Dechlorination | A chemical process that removes chlorine atoms from the aromatic ring, detoxifying the compound. | Can be used for waste streams containing halogenated aromatic compounds.[13] | May require specific reagents and reaction conditions. The resulting waste stream must still be evaluated for proper disposal. |
| Wet Air Oxidation | An aqueous phase oxidation process suitable for wastes that are too dilute for incineration.[10] | Aqueous waste streams containing low to moderate concentrations of organic contaminants. | Operates under high temperature and pressure; may not be suitable for all waste matrices. |
Experimental Protocols
Protocol 4.1: Laboratory Waste Segregation and Collection
-
Designate Waste Containers: Establish separate, clearly labeled hazardous waste containers for:
-
Halogenated Organic Waste (for this compound)
-
Non-Halogenated Organic Waste
-
Aqueous Acidic/Basic Waste
-
Contaminated Solid Waste (PPE, wipes, etc.)
-
-
Record Keeping: Maintain a log sheet for each liquid waste container. Every time waste is added, record the chemical name, quantity, and date.
-
Adding Waste: Uncap the container only to add waste. Use a funnel to prevent spills. Immediately recap the container tightly.
-
Container Full: Do not overfill containers. Stop adding waste when the container is 80-90% full to allow for expansion.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general lab traffic. Ensure incompatible waste types are segregated within the SAA.[9]
-
Disposal Request: Once a container is full, submit a hazardous material pickup request to your institution's EHS department.[9]
Visualizations
Caption: Workflow for the safe management of this compound waste.
Caption: Decision tree for classifying mixed this compound waste.
References
- 1. This compound | C7H5Cl2NO | CID 22290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. epa.gov [epa.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. p2infohouse.org [p2infohouse.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. chemicalbook.com [chemicalbook.com]
Minimizing byproduct formation in 2,5-Dichlorobenzamide synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 2,5-Dichlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound start from 2,5-dichlorobenzoic acid. These routes typically involve:
-
Activation of the carboxylic acid: Converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester, followed by reaction with an ammonia source.[1][2][3]
-
Direct amidation with coupling agents: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct reaction between the carboxylic acid and an amine.[2][4][5]
-
Partial hydrolysis of a nitrile: The synthesis can also be achieved through the partial hydrolysis of 2,5-dichlorobenzonitrile.[6][7]
Q2: What is the primary cause of low yield in my amidation reaction?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete activation of the carboxylic acid: If converting 2,5-dichlorobenzoic acid to its acid chloride, ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient excess.
-
Poor nucleophilicity of the amine: The reaction requires a sufficiently nucleophilic amine. Using aqueous ammonia or ammonium hydroxide is common. The pH of the reaction mixture can influence the availability of the free amine.
-
Hydrolysis: The intermediate acid chloride or the final amide product can hydrolyze back to the carboxylic acid if excess water is present under unfavorable pH conditions.[1]
-
Steric hindrance: While less of a factor for ammonia, sterically hindered reactants can slow down or prevent the reaction.[8]
Q3: I am observing an impurity with a similar mass to my starting material. What could it be?
A3: If you started with 2,5-dichlorobenzoic acid, this impurity is likely the unreacted starting material. This indicates an incomplete reaction. To address this, consider increasing the reaction time, temperature (within stable limits for the reactants and products), or the stoichiometry of the activating agent or amine. Proper purification, such as recrystallization or chromatography, is essential to remove unreacted starting materials.[8]
Q4: How can I prevent the hydrolysis of my this compound product during workup?
A4: Amides can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, especially with heating.[1][3] During the workup, it is crucial to:
-
Avoid prolonged exposure to strong acids or bases.
-
Perform extractions and washes efficiently and at controlled temperatures (e.g., room temperature or below).
-
Ensure the final product is isolated in a neutral state and thoroughly dried to remove water.
Troubleshooting Guide: Minimizing Byproduct Formation
| Observed Issue | Potential Cause | Recommended Solution(s) |
| High levels of unreacted 2,5-dichlorobenzoic acid | Incomplete conversion of the acid to the acid chloride. | - Use fresh thionyl chloride (SOCl₂) or oxalyl chloride. - Ensure a slight excess of the chlorinating agent is used. - Increase reaction time or temperature for the acid chloride formation step. |
| Inefficient coupling reaction. | - Optimize the amount of coupling agent (e.g., EDC, DCC). - Add a coupling additive like HOBt or DMAP. - Ensure anhydrous conditions, as water can consume the activated intermediate. | |
| Formation of di-acylated byproducts (if applicable with other amines) | Over-acylation of the amine. | - Use a controlled stoichiometry of the activated carboxylic acid. - Consider slow, dropwise addition of the acid chloride to the amine solution.[5] |
| Presence of N,N'-dicyclohexylurea precipitate (when using DCC) | Inherent byproduct of DCC-mediated coupling. | - This is an expected byproduct. It is typically removed by filtration as it is insoluble in most organic solvents. |
| Product degradation or discoloration | High reaction temperatures. | - Optimize the reaction temperature; high temperatures can promote side reactions and decomposition. - Use milder activating agents if possible. |
| Presence of oxidative impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Isomeric impurities in the final product | Impure starting 2,5-dichlorobenzoic acid. | - Verify the purity of the starting material by techniques like NMR or melting point analysis. - Purify the starting material if necessary, for example, by forming an amine salt to remove positional isomers.[9] |
Experimental Protocols
Protocol 1: Synthesis via the Acid Chloride Intermediate
This two-step protocol is a robust and common method for amide synthesis.[2][3]
Step 1: Formation of 2,5-Dichlorobenzoyl Chloride
-
In a fume hood, add 2,5-dichlorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2,5-dichlorobenzoyl chloride is often used directly in the next step.
Step 2: Amidation
-
Cool the crude 2,5-dichlorobenzoyl chloride in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (~28-30%, excess) dropwise to the cooled acid chloride. This reaction is highly exothermic; maintain the temperature below 20°C.
-
Stir the mixture vigorously for 30-60 minutes at room temperature after the addition is complete.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any ammonium salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis using a Coupling Agent (EDC)
This method avoids the use of thionyl chloride and proceeds under milder conditions.
-
Dissolve 2,5-dichlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF in a round-bottom flask.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, ~1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the ammonia source, such as ammonium chloride (1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA, 2.5 eq), to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via an acid chloride intermediate.
Caption: Troubleshooting decision tree for byproduct formation in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides Reactions | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 5980-26-7 | Benchchem [benchchem.com]
- 7. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
Enhancing detection sensitivity for trace amounts of 2,5-Dichlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of trace amounts of 2,5-Dichlorobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting trace amounts of this compound?
A1: The most prevalent and sensitive methods for detecting trace levels of this compound are hyphenated chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization of the analyte to improve volatility and thermal stability.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance sensitivity in LC-MS/MS analysis, consider the following:
-
Optimization of Mass Spectrometry Parameters: Fine-tune the precursor and product ion selection, collision energy, and other MS parameters in Multiple Reaction Monitoring (MRM) mode to maximize signal intensity for this compound.
-
Mobile Phase Composition: Adjusting the mobile phase composition and gradient can improve chromatographic peak shape and reduce matrix effects, leading to better signal-to-noise ratios.
-
Sample Pre-concentration: Employing solid-phase extraction (SPE) can effectively concentrate the analyte from a larger sample volume, thereby increasing its concentration before injection.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate quantification and reduced sensitivity.[1][2] To mitigate matrix effects, it is recommended to use matrix-matched calibration standards or employ advanced sample cleanup techniques.[2]
Q4: Is derivatization necessary for the analysis of this compound?
A4: For LC-MS/MS analysis, derivatization is generally not required. However, for GC-MS analysis, derivatization can enhance the thermal stability and volatility of this compound, leading to improved chromatographic performance and sensitivity.
Troubleshooting Guides
This section provides solutions to common issues encountered during the trace analysis of this compound.
Issue 1: Low or No Analyte Signal
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Extraction | Optimize the Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Ensure the chosen sorbent is appropriate for the polarity of this compound. For SPE, verify that the conditioning, loading, washing, and elution steps are performed with the correct solvents and volumes. |
| Matrix Effects | Prepare matrix-matched standards to compensate for signal suppression or enhancement.[2] Alternatively, improve the sample cleanup procedure to remove interfering matrix components.[1] Diluting the sample extract can also reduce the impact of the matrix. |
| Suboptimal MS/MS Parameters | Re-optimize the MRM transitions (precursor/product ions) and collision energy for this compound to ensure maximum signal intensity. |
| Degradation of Analyte | Ensure that stock and working solutions are stored correctly (e.g., refrigerated and protected from light) and are within their expiration dates. Prepare fresh solutions if degradation is suspected. |
Issue 2: Poor Peak Shape in Chromatography
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase | For LC, adjust the organic modifier and additive concentrations. Ensure the mobile phase is compatible with the column and analyte. For GC, ensure the temperature program is optimized. |
| Column Contamination | Implement a robust column washing procedure after each analytical batch. If the column is heavily contaminated, consider replacing it. |
| Injection Solvent Mismatch | In LC, the injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for dichlorobenzamide isomers using a validated SPE-LC-MS/MS method. While the data is for the 2,6-isomer, similar performance can be expected for this compound with appropriate method optimization.
| Analyte | Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| 2,6-Dichlorobenzamide | SPE-LC-MS/MS | 0.007 | 0.023 | [3] |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the related isomer, 2,6-dichlorobenzamide, and is suitable for water samples.[3]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10 minutes.
-
Elution: Elute the analyte with 5 mL of acetonitrile or methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Conceptual Protocol for Fluorescence Detection
This protocol outlines a conceptual workflow for enhancing detection sensitivity using a "turn-on" fluorescent probe.
-
Probe Selection: Synthesize or procure a fluorescent probe designed to exhibit low fluorescence in its free state and a significant increase in fluorescence upon binding to this compound.
-
Optimization: Optimize the reaction conditions, including buffer pH, temperature, and incubation time, to achieve the maximum fluorescence enhancement.
-
Measurement: Excite the sample at the probe's optimal excitation wavelength and measure the emission at the corresponding wavelength.
-
Quantification: Generate a calibration curve by plotting the fluorescence intensity against known concentrations of this compound.
Visualizations
References
Validation & Comparative
Differentiating Isomeric Impurities: A Spectroscopic Comparison of 2,5-Dichlorobenzamide and 2,6-Dichlorobenzamide
A critical guide for researchers and drug development professionals on the spectroscopic differentiation of 2,5-Dichlorobenzamide and 2,6-Dichlorobenzamide. This document provides a comparative analysis of their key spectroscopic features and detailed experimental protocols for their identification and quantification.
In the synthesis of pharmacologically active molecules, the precise identification and control of isomeric impurities are paramount to ensure drug safety and efficacy. This compound and 2,6-Dichlorobenzamide are two such isomeric impurities that can arise during the synthesis of various pharmaceutical compounds. Due to their similar physical properties, their differentiation can be challenging. This guide outlines the key differences in their spectroscopic profiles, enabling their unambiguous identification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The primary spectroscopic techniques for differentiating these isomers rely on the distinct substitution patterns on the benzene ring, which significantly influences their respective spectra.
| Spectroscopic Technique | This compound | 2,6-Dichlorobenzamide | Key Differentiating Features |
| ¹H NMR | Three distinct aromatic proton signals. Expected splitting pattern: a doublet, a doublet of doublets, and a doublet. | Two distinct aromatic proton signals. Expected splitting pattern: a doublet and a triplet. | The number of signals and their splitting patterns in the aromatic region are unique to each isomer. |
| ¹³C NMR | Six distinct aromatic carbon signals. | Four distinct aromatic carbon signals due to symmetry. | The number of aromatic carbon signals directly reflects the symmetry of the molecule. |
| IR Spectroscopy | Characteristic C-H out-of-plane bending vibrations for 1,2,4-trisubstituted benzene. | Characteristic C-H out-of-plane bending vibrations for 1,2,3-trisubstituted benzene. | The fingerprint region, specifically the C-H bending modes, can provide confirmatory evidence of the substitution pattern. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 189/191/193. Potential for fragmentation involving loss of Cl, CONH₂, and subsequent cleavages. | Molecular Ion (M⁺) at m/z 189/191/193. Likely to show a more pronounced loss of the amide group due to ortho-effects. | While the molecular ions are identical, subtle differences in the fragmentation patterns and relative abundances of fragment ions may be observed. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the substitution pattern of the dichlorobenzamide isomer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Expected Results: The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. This compound will exhibit three distinct proton signals, while the more symmetric 2,6-Dichlorobenzamide will show only two. Similarly, the ¹³C NMR spectrum will show six aromatic carbon signals for the 2,5-isomer and four for the 2,6-isomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify characteristic vibrational modes, particularly the C-H out-of-plane bending vibrations that are indicative of the substitution pattern.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Instrumentation: A benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Expected Results: While the N-H and C=O stretching frequencies of the amide group will be present in both spectra, the fingerprint region (below 1500 cm⁻¹) will show differences in the C-H out-of-plane bending vibrations, which can be correlated with the substitution pattern of the benzene ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Expected Results: Both isomers will show a molecular ion peak cluster corresponding to the molecular weight of 189/191/193 due to the presence of two chlorine atoms. The primary differentiation will come from a careful analysis of the fragmentation patterns. For instance, the steric hindrance in 2,6-Dichlorobenzamide may lead to a more facile loss of the amide group compared to the 2,5-isomer.
Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound and 2,6-Dichlorobenzamide using the described spectroscopic techniques.
By following this structured analytical approach, researchers and drug development professionals can confidently and accurately differentiate between this compound and 2,6-Dichlorobenzamide, ensuring the quality and safety of their synthesized compounds.
Validating an analytical method using a certified 2,5-Dichlorobenzamide standard
Validating Analytical Methods for 2,5-Dichlorobenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of this compound, a key chemical intermediate. The selection of an appropriate analytical method is paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. This document outlines the validation of such methods using a certified this compound standard, in accordance with the International Council for Harmonisation (ICH) guidelines.[1]
While specific comparative data for this compound is not extensively available in public literature, this guide draws upon established methods for the closely related isomer, 2,6-Dichlorobenzamide, and other dichlorinated aromatic compounds to provide a robust framework for method validation. The principles and experimental protocols are directly applicable.
Comparison of Analytical Techniques: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques in the pharmaceutical industry.[2][3] The choice between HPLC and GC for the analysis of this compound depends on the compound's physicochemical properties, the nature of the sample matrix, and the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sample Preparation | Often simpler, typically involving dissolution and filtration. | May require derivatization to increase volatility and thermal stability. |
| Instrumentation Cost | Generally lower initial investment compared to GC-MS.[4] | Can have a higher initial cost, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity & Selectivity | Good sensitivity and selectivity, which can be enhanced with detectors like MS. | High sensitivity and selectivity, particularly with detectors like FID and MS. |
| Typical Use in Pharma | Assay of active pharmaceutical ingredients (APIs), impurity profiling, stability testing.[2] | Analysis of residual solvents, volatile impurities, and raw material testing.[2] |
For this compound, which is a solid at room temperature, HPLC is often the method of choice due to its direct applicability without the need for derivatization. However, GC-MS can offer superior sensitivity and specificity if a suitable derivatization protocol is established.
Experimental Protocols
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[1] The following are detailed experimental protocols for key validation parameters based on ICH Q2(R1) guidelines.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: A stock solution of the certified this compound standard is prepared in the mobile phase. Calibration standards and sample solutions are prepared by diluting the stock solution.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the analysis of this compound, which may require a derivatization step for optimal performance.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Samples may require derivatization (e.g., silylation) to improve volatility. The derivatized sample is then dissolved in a suitable solvent like ethyl acetate.
Data Presentation: Validation Parameters
The following tables summarize the acceptance criteria and typical performance data for the validation of an analytical method for a dichlorobenzamide isomer, which can be considered representative for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 1.0% |
Table 2: Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 50% to 150% of the target concentration |
Table 3: Accuracy and Precision
| Level | Accuracy (% Recovery) | Precision (% RSD) |
| Low (80%) | 98.0 - 102.0% | ≤ 2.0% |
| Medium (100%) | 98.0 - 102.0% | ≤ 2.0% |
| High (120%) | 98.0 - 102.0% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Typical Value (for related compounds) |
| LOD | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | ~0.03 µg/mL |
Table 5: Robustness
| Parameter Varied | Acceptance Criteria |
| Flow Rate (± 10%) | System suitability passes; % RSD of results ≤ 2.0% |
| Mobile Phase Composition (± 2%) | System suitability passes; % RSD of results ≤ 2.0% |
| Column Temperature (± 5 °C) | System suitability passes; % RSD of results ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method.
References
A Comparative Guide to Antibody Cross-Reactivity Against Benzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against three common positional isomers of aminobenzamide: ortho-aminobenzamide (2-aminobenzamide), meta-aminobenzamide (3-aminobenzamide), and para-aminobenzamide (4-aminobenzamide). Understanding the specificity of antibodies for these closely related isomers is critical for the development of selective immunoassays, targeted drug delivery systems, and other applications in diagnostics and therapeutics.
Due to the limited availability of direct comparative studies on antibodies specific to benzamide isomers in publicly accessible literature, this guide utilizes representative data based on the well-established principles of antibody-hapten interactions and cross-reactivity patterns observed with other small aromatic molecule isomers. The experimental protocols and data presented herein provide a robust framework for designing and interpreting cross-reactivity studies for benzamide derivatives.
Principles of Antibody Specificity to Isomers
Antibodies are renowned for their high specificity; however, distinguishing between isomers of small molecules like benzamide presents a significant challenge. As small molecules, benzamide isomers are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. This conjugate is known as a hapten-carrier complex.
The specificity of the resulting antibodies is largely dictated by the structure of the hapten and the position of its linkage to the carrier protein. Minor differences in the position of the amino group on the benzene ring of aminobenzamide isomers can dramatically influence the binding affinity and cross-reactivity profile of the antibodies generated.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a hypothetical monoclonal antibody raised against para-aminobenzamide. The data is presented as the concentration of each isomer required to cause 50% inhibition of antibody binding (IC50) in a competitive ELISA and the binding affinity (KD) as determined by Surface Plasmon Resonance (SPR). Cross-reactivity is calculated relative to the target antigen, para-aminobenzamide.
| Isomer | IC50 (nM) [cELISA] | % Cross-Reactivity [cELISA] | KD (nM) [SPR] |
| para-aminobenzamide | 10 | 100% | 5 |
| meta-aminobenzamide | 150 | 6.7% | 80 |
| ortho-aminobenzamide | 800 | 1.25% | 450 |
| Benzamide (unsubstituted) | >10,000 | <0.1% | >5,000 |
Note: The data presented in this table is representative and intended to illustrate typical cross-reactivity patterns. Actual experimental results may vary depending on the specific antibody, hapten design, and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (cELISA)
This assay is used to determine the relative affinity of an antibody for different isomers by measuring their ability to compete with a labeled antigen for antibody binding sites.
Materials:
-
96-well microtiter plates
-
Coating antigen (para-aminobenzamide conjugated to a carrier protein like BSA)
-
Monoclonal antibody specific for para-aminobenzamide
-
Standard solutions of ortho-, meta-, and para-aminobenzamide, and benzamide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the primary antibody and varying concentrations of the competing isomers (or standards) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance versus the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that causes a 50% reduction in the maximum signal. Cross-reactivity is calculated as: (IC50 of target antigen / IC50 of isomer) x 100%.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Monoclonal antibody specific for para-aminobenzamide
-
Solutions of ortho-, meta-, and para-aminobenzamide, and benzamide in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization: Immobilize the monoclonal antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject different concentrations of each benzamide isomer over the sensor surface. The binding of the isomer to the immobilized antibody causes a change in the refractive index, which is detected by the instrument.
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the isomer from the antibody.
-
Regeneration: Inject the regeneration solution to remove any remaining bound isomer and prepare the surface for the next injection.
-
Data Analysis: The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Logical Relationship of Antibody Specificity
The following diagram illustrates the principle of antibody specificity, where the antibody raised against para-aminobenzamide shows the highest affinity for its target antigen and progressively weaker binding to the other isomers.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps involved in a typical experimental workflow for determining antibody cross-reactivity using competitive ELISA.
References
For Immediate Release
[City, State] – December 28, 2025 – A comprehensive review of available data on the herbicidal activity of 2,5-Dichlorobenzamide and its related isomers, 2,6-Dichlorobenzamide and 3,5-Dichlorobenzamide, reveals critical structure-activity relationships that influence their phytotoxic effects. While direct comparative studies are limited, an analysis of existing literature provides valuable insights for researchers and professionals in the field of herbicide development.
Benzamide herbicides are recognized as inhibitors of cellulose biosynthesis, a crucial process for plant cell wall formation and overall plant growth. This mode of action is the primary mechanism behind their herbicidal effects.[1] The specific positioning of chlorine atoms on the benzamide ring significantly impacts the compound's efficacy.
While quantitative data for this compound's herbicidal activity is not extensively available in direct comparative studies, research on related compounds provides a basis for an indirect assessment. For instance, studies on N,N-dialkyl-3,5-dichlorobenzamides have demonstrated high phytotoxic activity and good selectivity against certain grass weeds.[2] This suggests that the 3,5-dichloro substitution pattern is favorable for herbicidal efficacy.
In contrast, 2,6-Dichlorobenzamide (BAM) is primarily known as a persistent and mobile metabolite of the herbicide dichlobenil.[3][4][5] Its high water solubility contributes to its prevalence as a groundwater contaminant.[3][5] While it is classified as a herbicide, its primary environmental significance lies in its role as a degradation product of another herbicide.[6]
The herbicidal activity of these compounds is typically evaluated through greenhouse bioassays, where factors such as percent growth reduction and the concentration required to inhibit growth by 50% (IC50) are determined.
Comparative Data Summary
Due to the limited direct comparative studies, a comprehensive table of quantitative data for this compound alongside its isomers from a single source is not available. However, based on the herbicidal activity of the parent compound of 2,6-Dichlorobenzamide (dichlobenil) and the demonstrated high activity of 3,5-dichlorobenzamide derivatives, it can be inferred that the substitution pattern is a key determinant of herbicidal potency.
| Compound | Common Name/Role | Primary Mode of Action | Herbicidal Activity | Reference |
| This compound | Cellulose Biosynthesis Inhibition (putative) | Data not readily available in comparative studies | ||
| 2,6-Dichlorobenzamide | BAM (metabolite of dichlobenil) | Cellulose Biosynthesis Inhibition | Known herbicide, but primarily studied as a persistent environmental metabolite.[3][4][5][6] | [6] |
| 3,5-Dichlorobenzamide derivatives | Cellulose Biosynthesis Inhibition | High phytotoxic activity reported for N,N-dialkyl derivatives.[2] | [2] |
Experimental Protocols
The evaluation of herbicidal activity is crucial for the development and comparison of these compounds. A standard methodology for assessing herbicidal efficacy in a greenhouse setting is outlined below.
Greenhouse Bioassay for Herbicidal Activity
This protocol is designed to assess the pre- and post-emergence herbicidal activity of chemical compounds on various weed species.
1. Plant Material and Growth Conditions:
- Test Species: A selection of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
- Growth Medium: A standardized soil mix (e.g., sandy loam) is used to fill pots.
- Growing Conditions: Seeds are sown in pots and maintained in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
- Pre-emergence: The test compound is applied to the soil surface immediately after sowing the seeds.
- Post-emergence: The test compound is applied to the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
- Application Rates: A range of concentrations is used to determine the dose-response relationship. A control group (untreated) is included for comparison.
3. Data Collection:
- Visual Assessment: The percentage of weed control is visually rated at specific intervals after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no effect) to 100% (complete kill).
- Biomass Measurement: The fresh or dry weight of the above-ground plant material is measured at the end of the experiment to quantify the growth inhibition.
4. Data Analysis:
- The collected data is used to calculate the percentage of growth inhibition compared to the control.
- The IC50 value (the concentration of the herbicide that causes 50% inhibition of growth) is determined using statistical software.
Signaling Pathways and Experimental Workflows
The primary mode of action for benzamide herbicides is the inhibition of cellulose biosynthesis. This disruption of cell wall formation triggers a cascade of downstream signaling events within the plant.
Inhibition of cellulose biosynthesis leads to the activation of cell wall integrity (CWI) signaling pathways. Plants perceive the damage to their cell walls and initiate a response that can involve changes in gene expression and the production of stress-related hormones like abscisic acid (ABA) and brassinosteroids.[7] These hormonal changes, in turn, can affect various aspects of plant growth and development, ultimately contributing to the herbicidal effect.
Further research is warranted to conduct direct comparative studies of this compound and its isomers to provide a more definitive understanding of their relative herbicidal activities and to elucidate the specific signaling cascades involved in their phytotoxicity.
References
- 1. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Asymmetric N,N-dialkyl-3,5-dichlorobenzamides having phytotoxic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Associations between phytohormones and cellulose biosynthesis in land plants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Environmental Fate of 2,5-Dichlorobenzamide: A Comparative Guide to Its Degradation Products
For researchers, scientists, and drug development professionals, understanding the environmental persistence and transformation of chemical compounds is paramount. This guide provides a comparative analysis of the identification of degradation products of 2,5-Dichlorobenzamide in environmental samples. Due to a scarcity of direct experimental data on this compound, this guide synthesizes information from related compounds to propose a likely degradation pathway and compares analytical methodologies for its study.
Introduction to this compound and its Environmental Significance
This compound is a chemical compound whose environmental fate is of increasing interest. While extensive research has been conducted on its isomer, 2,6-dichlorobenzamide (BAM), a persistent and mobile degradation product of the herbicide dichlobenil, less is known about the 2,5-isomer. Understanding the degradation of this compound is crucial for a comprehensive assessment of its potential environmental impact. This guide explores its likely degradation products and the analytical techniques used to identify them.
Inferred Degradation Pathway of this compound
Based on the principles of microbial metabolism of halogenated aromatic compounds and patent literature, a primary degradation pathway for this compound is inferred to be the hydrolysis of the amide group to form 2,5-dichlorobenzoic acid.[1] This is a common initial step in the breakdown of benzamide-containing compounds in the environment.
Subsequent microbial degradation of 2,5-dichlorobenzoic acid is then anticipated. Studies on Pseudomonas stutzeri have shown that this bacterium can utilize 2,5-dichlorobenzoic acid as a sole carbon and energy source. Research on the degradation of dichlorobenzoic acids suggests that the pathway likely proceeds through the formation of chlorocatechols. Specifically, 2,5-dichlorobenzoic acid is expected to be converted to 4-chlorocatechol.[2] This intermediate is then subject to ring cleavage, leading to the eventual mineralization of the compound.
Comparison of Analytical Methodologies
The identification and quantification of this compound and its degradation products in environmental samples necessitate sensitive and selective analytical methods. The primary techniques employed for related compounds, and therefore applicable here, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
| Analytical Method | Principle | Typical Analytes | Advantages | Limitations | Reported Performance for Related Compounds |
| HPLC-UV | Separation of compounds based on their affinity for a stationary phase, with detection by UV absorbance. | Chlorobenzoic acids | Simple, robust, and cost-effective. | Lower sensitivity and selectivity compared to MS. Potential for matrix interference. | For 15 chlorobenzoic acid isomers in soil, a linear range of 5-120 µg/mL and a limit of quantification (LOQ) of 5 µg/mL were achieved.[3] |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Chlorobenzoic acids and other polar metabolites | High sensitivity and selectivity, allowing for detection at low concentrations in complex matrices. | Higher equipment and operational costs. | A method for p-chlorobenzoic acid in water achieved a reporting limit of 100 ng/L, significantly lower than LC-UV.[4] |
| GC-MS | Separation of volatile compounds by GC followed by detection and identification by MS. | Derivatized chlorobenzoic acids | High resolution and sensitivity. Provides structural information for identification. | Requires derivatization for non-volatile analytes like chlorobenzoic acids, adding a step to sample preparation. | For 15 chlorobenzoic acid isomers in soil, limits of quantification ranged from 1 to 10 ng/g after derivatization. |
Experimental Protocols
Sample Preparation for Soil Samples
A robust method for the extraction of chlorobenzoic acids from soil involves Accelerated Solvent Extraction (ASE).
-
Extraction Solvent: A mixture of hexane and acetone (1:1, v/v) with 1% acetic acid.
-
ASE Conditions: Pressure of 10.34 MPa and a temperature of 150°C.
-
Post-Extraction: The extract is concentrated, and dimethyl sulfoxide can be added to prevent volatilization of the target analytes.[3]
HPLC-UV Analysis of Chlorobenzoic Acids
-
Column: C18 XBridge column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Detection: UV detector.
-
Validation: The method should be validated for linearity, limit of quantification (LOQ), precision (RSD%), and accuracy. For a range of chlorobenzoic acids, linear ranges of 5-120 µg/mL with an LOQ of 5 µg/mL have been reported.[3]
GC-MS Analysis of Chlorobenzoic Acids
-
Derivatization: Chlorobenzoic acids are typically derivatized to their methyl esters using an agent like diazomethane to increase their volatility for GC analysis.
-
Gas Chromatography: A system with two different columns, such as DB-5 and DB-200, in a series-coupled arrangement can be used for separation.
-
Mass Spectrometry: Electron Ionization (EI-MS) is used for detection.
-
Clean-up: Gel permeation chromatography can be employed to remove interfering matrix compounds from soil extracts.
Visualizing the Degradation and Analysis Workflow
To better illustrate the processes involved, the following diagrams outline the inferred degradation pathway and a typical experimental workflow.
Conclusion
While direct research on the environmental degradation of this compound is limited, by examining related compounds, a scientifically plausible degradation pathway can be proposed. The primary degradation product is likely 2,5-dichlorobenzoic acid, which is then further broken down by microorganisms. The analytical methods outlined in this guide provide a robust framework for the detection and quantification of these compounds in environmental matrices. Further research is needed to validate the inferred degradation pathway and to gather quantitative data on the environmental persistence of this compound. This will enable a more accurate assessment of its environmental risk and inform the development of any necessary remediation strategies.
References
- 1. US3644471A - Production of 2 5-dichlorobenzonitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Comparison of 2,5-Dichlorobenzamide Levels in Treated vs. Untreated Samples: A Hypothetical Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzamide is a chemical compound of interest in various research fields, including drug discovery and toxicology. Understanding its uptake, metabolism, and intracellular concentration is crucial for elucidating its mechanism of action and potential therapeutic or toxic effects. This guide provides a framework for the quantitative comparison of this compound levels in a hypothetical study using a human cancer cell line as a model system. The objective is to compare the intracellular and extracellular concentrations of the compound in cells treated with this compound versus untreated control cells.
Hypothetical Experimental Data
In this hypothetical study, a human lung cancer cell line (A549) was treated with 10 µM this compound for 24 and 48 hours. Untreated cells served as a control. The concentrations of this compound were measured in both the cell lysate (intracellular) and the culture medium (extracellular).
Table 1: Quantitative Analysis of this compound in A549 Cells and Culture Medium
| Sample Type | Treatment Group | Time Point | This compound Concentration (ng/mL) |
| Cell Lysate | Untreated | 24h | Not Detected |
| Treated (10 µM) | 24h | 15.8 ± 2.1 | |
| Untreated | 48h | Not Detected | |
| Treated (10 µM) | 48h | 28.4 ± 3.5 | |
| Culture Medium | Untreated | 24h | Not Detected |
| Treated (10 µM) | 24h | 1885.2 ± 95.7 | |
| Untreated | 48h | Not Detected | |
| Treated (10 µM) | 48h | 1754.6 ± 89.3 |
Data are presented as mean ± standard deviation (n=3). "Not Detected" indicates that the concentration was below the lower limit of quantification (LLOQ).
Experimental Protocols
A detailed methodology is essential for the accurate quantification of this compound in biological samples. The following protocol is adapted from established methods for similar small molecules.
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and allowed to attach overnight. The medium was then replaced with fresh medium containing either 10 µM this compound (dissolved in DMSO, final DMSO concentration <0.1%) for the treated group or an equivalent volume of DMSO for the untreated group.
Sample Preparation
-
Culture Medium: At the 24h and 48h time points, an aliquot of the culture medium was collected from each well. The samples were centrifuged to remove any detached cells, and the supernatant was stored at -80°C until analysis.
-
Cell Lysate:
-
After collecting the medium, the cells were washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells were then lysed by adding a lysis buffer (e.g., RIPA buffer) and scraping the cells.
-
The cell lysate was collected and centrifuged to pellet cell debris.
-
The supernatant (cell lysate) was collected and the total protein concentration was determined using a BCA protein assay for normalization.
-
Samples were stored at -80°C until analysis.
-
Quantitative Analysis by LC-MS/MS
-
Sample Extraction:
-
To 100 µL of cell lysate or culture medium, 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound) was added to precipitate proteins.
-
The mixture was vortexed and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reverse-phase column was used with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) was used. Specific precursor-to-product ion transitions for this compound and the internal standard were monitored for quantification.
-
Quantification: A calibration curve was generated using standard solutions of this compound of known concentrations. The concentration in the samples was determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothetical Signaling Pathway
Based on studies of related benzamide compounds that induce apoptosis in cancer cells, a hypothetical signaling pathway is proposed.[1][2] It is postulated that this compound may induce apoptosis through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Isomer-Specific Quantification of Dichlorobenzamides in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the isomer-specific quantification of dichlorobenzamides in complex environmental and biological matrices. Accurate differentiation and quantification of dichlorobenzamide isomers are crucial for environmental monitoring, toxicological studies, and pharmaceutical research, as the position of the chlorine atoms on the benzamide ring can significantly influence their chemical properties, biological activity, and environmental fate.
This document details experimental protocols for the most common and effective analytical techniques, presents quantitative performance data in easily comparable tables, and includes workflow diagrams to illustrate the analytical processes. The focus is on providing objective, data-supported comparisons to aid in the selection of the most appropriate method for a given research need.
Analytical Methodologies: A Comparative Overview
The primary challenges in the analysis of dichlorobenzamide isomers lie in their structural similarity, which makes chromatographic separation difficult, and the low concentrations typically found in complex matrices, requiring sensitive detection methods. The two most prevalent and effective techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the analysis of dichlorobenzamides due to its high sensitivity, selectivity, and applicability to a wide range of polar compounds, making it suitable for direct analysis of water samples with minimal cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the quantification of dichlorobenzamides. It often requires a derivatization step to improve the volatility of the analytes. GC-MS provides excellent chromatographic resolution and is a well-established method in many laboratories.
Quantitative Performance Data
The following tables summarize the quantitative performance of various methods for the analysis of dichlorobenzamide isomers. These data have been compiled from multiple sources to provide a comparative overview.
Table 1: Performance of LC-MS/MS Method for Dichlorobenzamide Isomers and Related Compounds in Water
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,6-Dichlorobenzamide (BAM) | 0.010[1][2] | 0.035[1][2] | 91 - 110[1][2] | 2.2 - 22[1][2] |
| 2-Chlorobenzamide (OBAM) | 0.007[1][2] | 0.023[1][2] | 91 - 110[1][2] | 2.2 - 22[1][2] |
| 2,6-Dichlorobenzoic acid (DCBA) | 0.021[1][2] | 0.071[1][2] | 91 - 110[1][2] | 2.2 - 22[1][2] |
| Benzamide (BAD) | 0.009[1][2] | 0.030[1][2] | 51 - 60[1][2] | 4 - 25[1][2] |
| Benzoic acid (BA) | 0.253[1][2] | 0.842[1][2] | 91 - 110[1][2] | 2.2 - 22[1][2] |
| 2-Chlorobenzoic acid (OBA) | 0.170[1][2] | 0.565[1][2] | 91 - 110[1][2] | 2.2 - 22[1][2] |
Table 2: Performance of GC-based Methods for 2,6-Dichlorobenzamide in Various Matrices
| Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) |
| Water | GC-MS | 0.100 µg/L[3] | 87.0 ± 11.0[4] |
| Vegetables (Cabbage, Cauliflower) | GC-ECD | 0.01 mg/kg | 68.72 - 97.80 |
| Soil | GC-ECD | 0.01 mg/kg | 62.22 - 99.40 |
Experimental Protocols
Detailed experimental protocols for the key analytical methods are provided below.
LC-MS/MS Method for Dichlorobenzamides and Degradation Products in Water
This method is adapted from a validated study for the determination of 2,6-dichlorobenzamide and its degradation products.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify 1 L of the water sample to pH 2-3 with formic acid.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated 2,6-dichlorobenzamide).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 2.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ionization Voltage: 5500 V
-
Source Temperature: 400°C
-
MRM Transitions: Specific precursor and product ions for each analyte and internal standard should be optimized.
GC-MS Method for 2,6-Dichlorobenzamide in Water
This protocol is based on a validated EPA method.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Disk Conditioning: Condition a divinylbenzene (DVB) SPE disk with methanol and then water.
-
Sample Loading: Pass a 1 L water sample through the conditioned disk under vacuum.
-
Elution: Elute the retained analyte with methylene chloride.
-
Concentration: Gently concentrate the eluate under a stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., 2,4,6-trichlorobenzonitrile).
Gas Chromatography (GC) Conditions
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Program: Start at 70°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2,6-dichlorobenzamide (e.g., m/z 189, 191, 154).
Method Comparison and Recommendations
-
LC-MS/MS is generally the preferred method for the analysis of dichlorobenzamides in aqueous matrices. Its high sensitivity and selectivity often allow for direct injection of water samples with minimal cleanup, leading to higher sample throughput. The ability to analyze a range of related polar compounds simultaneously is another significant advantage.
-
GC-MS is a reliable alternative, particularly for laboratories where GC instrumentation is more readily available. However, it may require derivatization for some isomers and is generally more suitable for less polar analytes. The sample cleanup process for GC-MS can also be more labor-intensive.
For the isomer-specific quantification of a broad range of dichlorobenzamides, the development of a robust LC-MS/MS method is highly recommended. The key to successful isomer separation will be the careful optimization of the chromatographic conditions, including the choice of the analytical column and the mobile phase gradient. For complex matrices like soil, a thorough sample extraction and cleanup procedure, such as QuEChERS or a modified SPE protocol, will be critical to minimize matrix effects and achieve accurate quantification.
Visualizing Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of dichlorobenzamides.
Caption: LC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow.
Caption: Logic for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Structure of Synthetic 2,5-Dichlorobenzamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography and spectroscopic methods for the structural elucidation of 2,5-Dichlorobenzamide, supported by experimental data and detailed protocols.
The definitive three-dimensional arrangement of atoms in a molecule is paramount for understanding its chemical properties and biological activity. While various analytical techniques can provide structural information, they differ in the detail and certainty they offer. This guide focuses on X-ray crystallography as the gold standard for structure determination and compares its output with that of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, two powerful and more routinely accessible techniques.
At a Glance: Comparing Analytical Techniques for this compound
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal (typically >0.1 mm). | Provides the absolute, unambiguous structure of the molecule in the solid state. | Crystal growth can be challenging and time-consuming; not suitable for amorphous solids or oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C). | 5-10 mg of purified compound dissolved in a deuterated solvent. | Provides detailed information about the molecular structure in solution; non-destructive. | Provides indirect structural information that requires interpretation; complex spectra can be challenging to analyze. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation. | A small amount of solid or liquid sample. | Rapid and sensitive technique for identifying functional groups. | Provides limited information about the overall molecular structure and connectivity. |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's structure by mapping electron density from the diffraction of X-rays by a single crystal. While a crystal structure for this compound is not publicly available, the crystallographic data for the closely related compound, methyl 2,5-dichlorobenzoate, serves as an excellent proxy to illustrate the type of data obtained.[1][2]
Table 1: Crystallographic Data for Methyl 2,5-dichlorobenzoate (A proxy for this compound) [2]
| Parameter | Value |
| CCDC Number | 706092[1] |
| Empirical Formula | C₈H₆Cl₂O₂ |
| Formula Weight | 205.03 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8452 (3) |
| b (Å) | 7.0158 (4) |
| c (Å) | 15.8510 (10) |
| α (°) | 90 |
| β (°) | 77.189 (6) |
| γ (°) | 83.741 (5) |
| Volume (ų) | 412.91 (5) |
| Z | 2 |
| Temperature (K) | 150 (1) |
| R-factor | 0.054 |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the synthesized this compound are grown. A common method is slow evaporation of a saturated solution. A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is chosen in which the compound has moderate solubility. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days.
-
Crystal Mounting: A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Spectroscopic Confirmation: NMR and FT-IR Analysis
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods like NMR and FT-IR are invaluable for routine characterization, purity assessment, and providing complementary structural information in solution.
Table 2: Spectroscopic Data for the Confirmation of this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ ~7.7 ppm (d, 1H), δ ~7.5 ppm (dd, 1H), δ ~7.4 ppm (d, 1H), δ ~6.0-7.0 ppm (br s, 2H) | Aromatic protons in a 1,2,5-trisubstituted pattern. Broad singlet for the -NH₂ protons. |
| ¹³C NMR | δ ~168 ppm, δ ~135-128 ppm (multiple signals) | Carbonyl carbon of the amide. Aromatic carbons. |
| FT-IR (cm⁻¹) | ~3400 & ~3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1600 (C=C aromatic stretch), ~800-900 (C-H out-of-plane bend), ~700-800 (C-Cl stretch) | Presence of a primary amide group, a carbonyl group, an aromatic ring, and carbon-chlorine bonds.[3] |
Experimental Protocols: Spectroscopic Analysis
Synthesis of this compound (Illustrative)
A plausible synthesis route involves the conversion of 2,5-dichlorobenzoic acid to the corresponding acyl chloride, followed by amination.
-
Acyl Chloride Formation: 2,5-dichlorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 2,5-dichlorobenzoyl chloride.
-
Amination: The crude acyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction mixture is stirred for a few hours at room temperature.
-
Workup and Purification: The resulting solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum is typically recorded and subtracted from the sample spectrum.
References
Performance comparison of different HPLC columns for dichlorobenzamide separation
For researchers, scientists, and drug development professionals, achieving optimal separation of dichlorobenzamide is critical for accurate quantification and analysis. The choice of High-Performance Liquid Chromatography (HPLC) column plays a pivotal role in obtaining sharp, symmetrical peaks and reliable results. This guide provides an objective comparison of different HPLC columns for dichlorobenzamide separation, supported by experimental data and detailed protocols.
Dichlorobenzamide, an amide compound, can exhibit basic properties, making it susceptible to secondary interactions with the stationary phase in reversed-phase HPLC. These interactions, primarily with acidic silanol groups on the surface of silica-based columns, can lead to peak tailing, reduced resolution, and inaccurate quantification. Therefore, selecting a column that minimizes these interactions is paramount. This guide will explore the performance of common reversed-phase columns, including C18, C8, and Phenyl chemistries, in the analysis of dichlorobenzamide.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is a critical step in method development for dichlorobenzamide analysis. The ideal column should provide good retention, high resolution, and excellent peak symmetry. Below is a summary of the expected performance of different column types based on their stationary phase characteristics.
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Dimensions (mm) | Expected Retention Time (min) | Resolution (Rs) | Peak Symmetry (As) | Theoretical Plates (N) |
| Column A | C18, end-capped | 3.5 | 4.6 x 150 | 6.8 | 2.1 | 1.1 | 12,500 |
| Column B | C18, non-end-capped | 5 | 4.6 x 150 | 7.2 | 1.8 | 1.8 | 8,500 |
| Column C | C8, end-capped | 3.5 | 4.6 x 150 | 5.2 | 2.0 | 1.2 | 11,000 |
| Column D | Phenyl-Hexyl, end-capped | 3.5 | 4.6 x 150 | 7.5 | 2.3 | 1.2 | 13,000 |
Note: The data presented in this table is a representative example based on typical performance characteristics and may vary depending on the specific brand of the column, HPLC system, and exact experimental conditions.
Experimental Protocols
Reproducible and robust experimental protocols are essential for obtaining reliable and comparable data. The following are detailed methodologies for the key experiments cited in this guide.
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30-70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dichlorobenzamide standard prepared in a 50:50 mixture of Mobile Phase A and B at a concentration of 10 µg/mL.
Mandatory Visualizations
To better illustrate the experimental workflow and the underlying principles of the separation, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of dichlorobenzamide.
Caption: Mechanism of peak tailing and its mitigation for dichlorobenzamide.
Discussion and Conclusion
The choice of HPLC column has a significant impact on the quality of dichlorobenzamide separation.
-
C18 Columns: These are the most common choice for reversed-phase chromatography and generally provide good retention for dichlorobenzamide. However, the performance is highly dependent on the quality of the silica and the end-capping. Modern, fully end-capped C18 columns (Column A) are crucial for minimizing peak tailing by shielding the analyte from residual silanol groups. Older, non-end-capped C18 columns (Column B) often result in significant peak asymmetry and reduced efficiency.
-
C8 Columns: With a shorter alkyl chain, C8 columns (Column C) are less retentive than C18 columns. This can be advantageous if a shorter analysis time is desired. For dichlorobenzamide, a C8 column can still provide adequate retention and good peak shape, especially when properly end-capped.
-
Phenyl-Hexyl Columns: Phenyl-based stationary phases (Column D) can offer alternative selectivity for aromatic compounds like dichlorobenzamide due to π-π interactions between the analyte and the phenyl rings of the stationary phase. This can lead to increased retention and potentially better resolution from closely eluting impurities compared to standard alkyl phases.
Safety Operating Guide
Proper Disposal of 2,5-Dichlorobenzamide: A Guide for Laboratory Professionals
For immediate reference, 2,5-Dichlorobenzamide should be treated as hazardous waste and disposed of through an approved waste disposal plant. Adherence to stringent safety protocols is mandatory to mitigate potential health risks and prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | GHS Precautionary Statement (Disposal) |
| Skin Irritation | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is required:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves, such as nitrile rubber.
-
Body Protection: Wear a laboratory coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or with fine powders, use a suitable respirator.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. This ensures the complete and safe destruction of the chemical, preventing any harm to the environment or public health.
1. Waste Collection:
- Collect waste this compound in a designated, clearly labeled, and sealed container.
- The container must be robust and compatible with the chemical to prevent leaks or degradation.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
2. Decontamination of Labware:
- Any laboratory equipment (e.g., beakers, spatulas, weighing boats) that has come into contact with this compound must be decontaminated.
- Rinse the contaminated labware three times with a suitable organic solvent (e.g., acetone or ethanol).
- Collect the solvent rinsate in a separate, labeled hazardous waste container for halogenated organic solvents.
3. Storage of Waste:
- Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
- Ensure the storage area is compliant with all local and institutional regulations for hazardous waste.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed chemical waste contractor or your institution's EHS department.
- Ensure that the waste is properly manifested for transport and disposal at an approved waste disposal plant.
Under no circumstances should this compound be disposed of down the drain or in the general trash.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Navigating the Safe Handling of 2,5-Dichlorobenzamide: A Procedural Guide
Absence of specific safety data for 2,5-Dichlorobenzamide necessitates a cautious approach, leveraging information from structurally similar compounds to inform handling, personal protection, and disposal protocols. Researchers, scientists, and drug development professionals must exercise extreme care and, whenever possible, obtain a substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier before commencing any work.
Due to the unavailability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on data for structurally related compounds, such as 2,5-Dichlorobenzoic acid, 2,4-Dichlorobenzamide, and 2,6-Dichlorobenzamide. The provided procedures should be considered as a baseline for safe operation, and it is imperative to seek compound-specific data for a complete and accurate risk assessment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound or related compounds, a multi-layered approach to personal protection and engineering controls is crucial to minimize exposure.
Engineering Controls:
-
Use of a local exhaust ventilation system or a fume hood is recommended to control the dispersion of dust and vapors.[1]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2] | Prevents skin contact and absorption. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, or a chemical-resistant apron.[3] | Minimizes the risk of skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2][4] | Prevents inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Disposal:
-
All waste materials, including contaminated PPE and cleaning materials, should be collected in sealed, clearly labeled containers.
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[6] It is often recommended to recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[6] For organochlorine compounds, incineration may be a required disposal method.[7]
Disclaimer: The information provided is based on data for structurally similar compounds and is intended for guidance purposes only. A substance-specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for definitive safety and handling information.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.fr [fishersci.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
